Tofimilast

Catalog No.
S545531
CAS No.
185954-27-2
M.F
C18H21N5S
M. Wt
339.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tofimilast

CAS Number

185954-27-2

Product Name

Tofimilast

IUPAC Name

12-cyclopentyl-10-ethyl-5-thiophen-2-yl-3,4,6,11,12-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,10-tetraene

Molecular Formula

C18H21N5S

Molecular Weight

339.5 g/mol

InChI

InChI=1S/C18H21N5S/c1-2-14-13-9-10-22-17(15-8-5-11-24-15)19-20-18(22)16(13)23(21-14)12-6-3-4-7-12/h5,8,11-12H,2-4,6-7,9-10H2,1H3

InChI Key

DHCOPPHTVOXDKU-UHFFFAOYSA-N

SMILES

CCC1=NN(C2=C1CCN3C2=NN=C3C4=CC=CS4)C5CCCC5

solubility

Soluble in DMSO

Synonyms

9-cyclopentyl-5,6-dihydro-7-ethyl-3-(thien-2-yl)-9H-pyrazolo(3,4-c)-1,2,4-triazolo(4,3-a)pyridine, tofimilast

Canonical SMILES

CCC1=NN(C2=C1CCN3C2=NN=C3C4=CC=CS4)C5CCCC5

The exact mass of the compound Tofimilast is 339.1518 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 3-Ring - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Tofimilast: Core Mechanistic Data

Author: Smolecule Technical Support Team. Date: February 2026

Attribute Details
Drug Type Small Molecule [1]
Primary Target Phosphodiesterase-4 (PDE4) enzyme family [1]
Pharmacological Action PDE4 Inhibitor [1]
Specific PDE4 Subtypes Targeted PDE4A, PDE4B, PDE4D [1]
Molecular Consequences ↑ Intracellular cyclic AMP (cAMP) levels [2] [3] [4]
Downstream Cellular Effects Modulation of immune and inflammatory cell functions (e.g., reduced production of pro-inflammatory mediators) [2] [3] [4]
Therapeutic Application (Under Investigation) Asthma, Chronic Obstructive Pulmonary Disease (COPD) [1] [5]
Development Status Investigational (Completed Phase II trials for Asthma and COPD) [1]

Mechanism of Action and Therapeutic Rationale

The therapeutic strategy of Tofimilast is based on inhibiting PDE4, a key enzyme in the inflammation pathway.

  • PDE4's Role in Inflammation: PDE4 is the primary enzyme responsible for hydrolyzing and inactivating cyclic adenosine monophosphate (cAMP) in inflammatory and immune cells [3] [4]. In diseases like COPD and asthma, persistent inflammation is driven by the activation of various cells. Lower cAMP levels within these cells are associated with a heightened pro-inflammatory state.
  • Inhibition and Downstream Effects: By inhibiting PDE4, this compound prevents the breakdown of cAMP. The resulting increase in intracellular cAMP activates protein kinase A (PKA), which subsequently phosphorylates and modulates the activity of various transcription factors. This leads to the suppression of pro-inflammatory mediator release and the promotion of anti-inflammatory responses [4] [6]. This broad anti-inflammatory action is the basis for its investigation in respiratory diseases.

The following diagram illustrates this core cAMP-mediated signaling pathway.

cluster_cell Immune Cell (e.g., Dendritic Cell) ExternalStimulus External Inflammatory Stimulus (e.g., LPS) InflammatoryResponse Production of Pro-inflammatory Cytokines and Mediators ExternalStimulus->InflammatoryResponse Activates PDE4 PDE4 Enzyme cAMP cAMP PDE4->cAMP Hydrolyzes (Breaks Down) PKA Protein Kinase A (PKA) cAMP->PKA Activates NFkB Transcription Factors (e.g., NF-κB) PKA->NFkB Suppresses NFkB->InflammatoryResponse Stimulates This compound This compound This compound->PDE4 Inhibits

Figure 1: this compound inhibits PDE4, increasing cAMP levels to suppress inflammation.

Research Context and Comparative Perspective

This compound belongs to a class of drugs where the primary challenge has been managing systemic side effects.

  • The PDE4 Inhibitor Class: The first approved PDE4 inhibitor for severe COPD is roflumilast [4]. However, its use is limited by a narrow therapeutic window, with frequent side effects like nausea and diarrhea [3] [4]. This underscores the challenge in developing PDE4 inhibitors that balance efficacy with tolerability.
  • Next-Generation PDE4 Inhibitors: Research has shifted towards inhaled PDE4 inhibitors like tanimilast (CHF6001) [2]. This approach aims to deliver the drug directly to the lungs, maximizing local anti-inflammatory effects while minimizing systemic exposure and side effects [2]. While this compound's specific administration route isn't detailed in the search results, its investigational status places it within this evolving landscape.

Advice for Further Research

The available information on this compound is foundational. For a more comprehensive whitepaper, you may need to delve deeper into specialized scientific and regulatory resources.

  • Consult Scientific Databases: Search for This compound on platforms like Google Scholar, PubMed, and SciFinder. Using its CAS Registry Number (185954-27-2) [1] can help ensure precise search results.
  • Review Clinical Trial Records: Look for detailed results from its Phase II clinical trials (NCT numbers) on official registries like ClinicalTrials.gov. These records sometimes contain detailed mechanistic and safety data not found in overviews.
  • Explore Related Drugs: Studying the published research on tanimilast [2] and roflumilast [7] [4] can provide valuable insights into the potential efficacy, mechanisms, and challenges faced by drugs in the PDE4 inhibitor class.

References

Context Among Other Inhaled PDE4 Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Tofimilast was one of several inhaled PDE4 inhibitors developed to improve the therapeutic index over oral formulations. The table below places it in the context of other compounds from the same development wave, illustrating its relative potency.

Compound (Company) Reported PDE4 IC₅₀ Clinical Development Status (as of source publication)
GSK256066 (GlaxoSmithKline) 0.003 nM Development stopped (hypothesized low solubility & low therapeutic index) [1]
SCH900182 (Schering Plough/Merck) 0.07 nM Did not advance past preclinical development [1]
UK-500,001 (Pfizer) 1 nM Discontinued (lack of efficacy in COPD trials) [1]
AWD-12-281 (Elbion/GSK) 9.7 nM Discontinued (poor efficacy) [1]
This compound (Pfizer) 140 nM Discontinued (failed to demonstrate efficacy in multiple trials) [1]

> Note: IC₅₀ values are from cell-free enzyme assays and direct comparisons should be made with caution, as data was generated in different labs with varying experimental protocols [1].

The Mechanism of PDE4 Inhibition

Although specific signaling studies for this compound were not available, its intended mechanism aligns with the general class of PDE4 inhibitors. The diagram below outlines the core anti-inflammatory pathway that PDE4 inhibitors target.

InflammatoryStimulus Inflammatory Stimulus (e.g., LPS) AC Adenylyl Cyclase (AC) InflammatoryStimulus->AC cAMP cAMP AC->cAMP Synthesizes ATP ATP ATP->AC AMP AMP (Inactive) cAMP->AMP Hydrolyzed by PKA PKA Activation cAMP->PKA Activates PDE4 PDE4 Enzyme PDE4->cAMP Degrades AntiInflammatoryEffects Anti-inflammatory Effects (Inhibition of cytokine release, cell migration, and activation) PKA->AntiInflammatoryEffects

Generalized mechanism of PDE4 inhibitors showing increased cAMP leading to anti-inflammatory effects.

This mechanism leads to broad anti-inflammatory effects, including the inhibition of pro-inflammatory cytokine release from immune cells such as macrophages, neutrophils, and T-cells [2] [3] [4].

Interpretation and Further Research

The available data suggests that This compound had the lowest in vitro potency among its peers, which may have been a factor in its failure to demonstrate clinical efficacy across multiple trials [1]. Its development was discontinued, highlighting the historical challenge of achieving a sufficient therapeutic index with PDE4 inhibitors, even via inhaled delivery.

References

Experimental & Clinical Data

Author: Smolecule Technical Support Team. Date: February 2026

Information on experimental protocols for Tofimilast is scarce. The available data indicates its primary use has been in clinical trials for respiratory conditions.

  • Clinical Trial History: this compound has been studied in clinical trials for the treatment of Asthma and Chronic Obstructive Pulmonary Disease (COPD) [1]. The trials listed in the DrugBank record are marked as "completed," but no results or detailed methodologies are provided in the available source.
  • Current Status: The drug is classified as "Investigational" [1]. The lack of recent data or approval records suggests that its clinical development may not have progressed further.

The PDE4 Inhibition Pathway

As a PDE4 inhibitor, this compound works by modulating a key inflammatory pathway. The following diagram illustrates this mechanism, which is shared with other drugs in its class like Roflumilast [2] [3].

InflammatoryStimulus Inflammatory Stimulus PDE4 PDE4 Enzyme InflammatoryStimulus->PDE4 cAMP cAMP PDE4->cAMP Degrades InflammatoryMediators Pro-inflammatory Mediators (e.g., TNF-α, IL-6) cAMP->InflammatoryMediators Suppresses AntiInflammatoryEffect Anti-inflammatory Effect cAMP->AntiInflammatoryEffect

The mechanism of action can be understood in three key steps based on the well-established PDE4 inhibition pathway [2] [3]:

  • Stimulation: Immune and inflammatory cells are activated by an external stimulus.
  • Inhibition: this compound enters the cell and inhibits the PDE4 enzyme.
  • Effect: With PDE4 inhibited, intracellular cAMP levels rise. Elevated cAMP suppresses the production and release of various pro-inflammatory mediators (e.g., TNF-α, IL-23, IL-17), leading to a broad anti-inflammatory effect [2] [4] [3].

Comparison with Roflumilast

For context, it is useful to compare this compound with Roflumilast, a widely approved PDE4 inhibitor.

Feature This compound Roflumilast
Status Investigational [1] Approved (Oral: COPD; Topical: Plaque Psoriasis, Atopic Dermatitis, Seborrheic Dermatitis) [5] [6] [7]
Chemical Formula C₁₈H₂₁N₅S [1] [8] C₁₇H₁₄Cl₂F₂N₂O₃ [6] [9]
Common Administration Information Not Available Oral, Topical cream/foam [6] [7]
Key Mechanism PDE4 Inhibition [1] PDE4 Inhibition [6] [3]

References

Tofimilast (CP-325,366) at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key known facts about Tofimilast.

Attribute Description
Drug Name This compound (development code CP-325,366) [1]
Drug Class Phosphodiesterase-4 (PDE4) Inhibitor [1]
Development Status Discontinued [1]
Reason for Discontinuation Lack of efficacy [1]
Route of Administration Information not available in search results

Context Among PDE4 Inhibitors

This compound was one of several PDE4 inhibitors investigated for inflammatory airway diseases like COPD. The following diagram illustrates the development pipeline and outcomes for various PDE4 inhibitors, showing where this compound fits in.

PDE4_Inhibitors PDE4 Inhibitors Oral Oral Administration PDE4_Inhibitors->Oral Inhaled Inhaled Administration PDE4_Inhibitors->Inhaled Rolipram Rolipram Oral->Rolipram First Gen Cilomilast Cilomilast Oral->Cilomilast Phase III Roflumilast Roflumilast Oral->Roflumilast Approved This compound This compound Oral->this compound Discontinued Oglemilast_Tetomilast Oglemilast_Tetomilast Oral->Oglemilast_Tetomilast Investigational GSK256066_SCH900182 GSK256066_SCH900182 Inhaled->GSK256066_SCH900182 Early Development AWD12281_UK500001 AWD12281_UK500001 Inhaled->AWD12281_UK500001 Discontinued

Development pathways and outcomes for select PDE4 inhibitors. This compound was discontinued due to lack of efficacy, unlike the approved roflumilast [1].

  • The Challenge of PDE4 Inhibition: Developing PDE4 drugs is challenging due to the PDE4D subtype being linked to dose-limiting side effects like nausea and emesis [1]. The goal has been to develop inhibitors with a wider therapeutic window.
  • The Successful Candidate: Roflumilast: In contrast to this compound, Roflumilast was successful. It is a highly selective PDE4 inhibitor that does not show strong subtype selectivity for PDE4D, which contributes to its tolerable profile [1]. It is now approved for severe COPD to reduce exacerbations [2] [3] [4].

References

Tofimilast in Pulmonary Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Tofimilast was an inhaled Phosphodiesterase-4 (PDE4) inhibitor investigated for asthma and COPD. The development of this compound and similar compounds was primarily driven by the goal of achieving local anti-inflammatory effects in the lungs while minimizing systemic side effects commonly associated with oral PDE4 inhibitors like roflumilast (e.g., nausea, diarrhea) [1].

The following table summarizes the key information found on this compound:

Attribute Description
Drug Name This compound
Drug Class Phosphodiesterase-4 (PDE4) Inhibitor [1]
Route of Administration Inhaled [1]
Target Indications Asthma and COPD (investigational) [1]
Status of Development Development discontinued after Phase II clinical trials [1]
Reported Outcome Failed to demonstrate efficacy in Phase II trials [1]

The PDE4 Inhibition Pathway in Asthma

The therapeutic rationale for this compound stems from the role of PDE4 in inflammation. The diagram below illustrates the general mechanism of action of PDE4 inhibitors in asthma, which this compound was designed to target.

g cluster_cell Inflammatory Cell (e.g., Eosinophil, Neutrophil) cAMP cAMP PKA_Active Active PKA cAMP->PKA_Active Activates PKA Inactive PKA NFkB_Inactive Inhibited NF-κB PKA_Active->NFkB_Inactive Promotes Inhibition of NFkB Active NF-κB (Pro-inflammatory Signaling) Inflammatory_Output Reduced: - Cytokine Production - Cell Degranulation - Cell Migration NFkB_Inactive->Inflammatory_Output Leads To PDE4 PDE4 Enzyme PDE4->cAMP Hydrolyzes PDE4_Inhibited Inhibited PDE4 PDE4_Inhibited->cAMP Inhibition prevents hydrolysis

General Mechanism of Action of PDE4 Inhibitors in Asthma

Experimental Research Models for PDE4 Inhibitors in Asthma

While specific protocols for this compound were not found, research on PDE4 inhibitors for asthma typically involves standard preclinical and clinical models. The workflow below outlines a generalized experimental approach for evaluating a candidate like this compound.

g cluster_preclinical Preclinical Development cluster_clinical Clinical Development PC1 In Vitro Studies PC2 Animal Models PC1->PC2 C1 Phase I Safety & PK in Healthy Volunteers PC2->C1 C2 Phase II Proof-of-Concept in Asthma Patients C1->C2 C3 Phase III Large-Scale Efficacy & Safety C2->C3 E1 Primary Endpoints: • Allergen-Induced Late Asthmatic Response (LAR) • Sputum Inflammatory Cell Counts (Eosinophils/Neutrophils) • Exhaled Nitric Oxide (eNO) C2->E1 E2 Secondary Endpoints: • Early Asthmatic Response (EAR) • Airway Hyperresponsiveness (AHR) • FEV1 • Inflammatory Mediators (e.g., TNFα, ECP) C2->E2

Generalized Drug Development Workflow for Asthma Therapies

Based on research into similar drugs like roflumilast, key clinical trial methodologies for asthma include [2] [3]:

  • Allergen Inhalation Challenge: Patients with mild allergic asthma are challenged with an allergen after a treatment period. The primary outcome is often the attenuation of the late asthmatic response (LAR), measured by the maximum fall in FEV1 between 3-7 hours post-challenge or the area under the curve (AUC) [3].
  • Sputum Induction and Analysis: Induced sputum is collected at various time points to measure inflammatory cell counts (eosinophils, neutrophils) and mediators like eosinophil cationic protein (ECP), providing direct evidence of anti-inflammatory effects [2] [3].
  • Airway Hyperresponsiveness (AHR) Testing: Methacholine challenge tests are performed to see if the drug reduces airway sensitivity, a key feature of asthma [3].

Research Implications and Future Directions

The discontinuation of this compound highlights the historical challenge in developing inhaled PDE4 inhibitors that are both potent and well-tolerated [1]. Current research continues to explore this drug class with next-generation compounds, such as tanimilast (CHF6001), a novel inhaled PDE4 inhibitor that had progressed to Phase III clinical development for COPD as of 2021, showing a potentially improved tolerability profile [1].

References

Molecular Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Roflumilast is a potent and selective inhibitor of the enzyme phosphodiesterase-4 (PDE4). Its primary mechanism is anti-inflammatory, targeting the chronic inflammation that characterizes COPD and other airway diseases [1] [2] [3].

The following diagram illustrates the intracellular signaling pathway through which roflumilast exerts its anti-inflammatory effects.

G Roflumilast Roflumilast PDE4 PDE4 Roflumilast->PDE4 Inhibits cAMP cAMP PDE4->cAMP Hydrolyzes Inactive_AMP Inactive_AMP cAMP->Inactive_AMP Normal pathway Anti_inflammatory_effects Anti_inflammatory_effects cAMP->Anti_inflammatory_effects Increased level activates

This increase in cAMP leads to a broad range of anti-inflammatory effects, including [1] [2] [3]:

  • Inhibition of neutrophil and eosinophil activation and migration.
  • Reduced release of pro-inflammatory cytokines (e.g., IL-1β, TNF-α).
  • Decreased expression of cell surface markers.
  • Inhibition of fibroblast activity and airway remodeling.
  • Stabilization of mast cells and reduction of oxidative stress.

Clinical Efficacy and Key Considerations

Clinical trials and real-world studies have primarily evaluated roflumilast as an add-on therapy in patients with severe COPD. The tables below summarize its efficacy and the patient populations that benefit most.

Table 1: Clinical Efficacy of Roflumilast in COPD This table summarizes outcomes from key clinical trials and meta-analyses.

Outcome Measure Observed Effect Key Study Findings & Context
Lung Function (FEV1) Improvement Significantly improves pre- & post-bronchodilator FEV1 vs. placebo. Increases range from 39-97 mL [2]. A meta-analysis noted an average increase of 53.52 mL [1].
Exacerbation Rate Reduction Significantly reduces moderate-to-severe exacerbations. One analysis showed a risk reduction from 15.5% to 11.9% [1]. The REACT trial found add-on roflumilast reduced exacerbations by ~40% with salmeterol and ~27% with tiotropium [2].
Quality of Life Improvement Improvements in patient-reported outcomes like the St. George's Respiratory Questionnaire score have been observed [1] [4].
Mortality No Significant Effect No significant difference in mortality has been observed between roflumilast and placebo groups in studies [5] [4].

Table 2: Efficacy in Specific Patient Populations and Conditions Emerging evidence suggests a differential response to roflumilast based on clinical phenotypes.

Population/Condition Efficacy & Considerations Key Evidence
COPD with Chronic Bronchitis Established Benefit This is the primary indicated population. Roflumilast is most effective in reducing exacerbations in patients with severe COPD, chronic bronchitis, and a history of exacerbations [2] [6].
ACO (Asthma-COPD Overlap) Potential Benefit Shows promise due to dual action on neutrophil and eosinophil inflammation. Reduces inflammatory cells and cytokines common in both asthma and COPD [1] [3].
COPD with Bronchiectasis Mixed Evidence A 2025 study found improved lung function (post-BD FEV1) but also a significantly higher risk of exacerbations. Suggests caution is needed in this population [5].
General COPD (Real-World) Differential Response A 2024 large-scale study identified enhanced benefit in specific subgroups: older age, higher comorbidity index, history of exacerbation, bronchiectasis, chronic bronchitis, and those on ICS/LABA or triple inhaled therapy [6].

Safety and Tolerability Profile

The clinical use of roflumilast is often limited by its side effect profile, which is a direct consequence of PDE4 inhibition. Common adverse events are generally mild to moderate and often decrease over time [1] [4] [2].

Most Frequently Reported Adverse Events:

  • Diarrhea (up to 6.8% in some studies)
  • Nausea
  • Headache
  • Weight loss (reported in 5.2% of patients)
  • Decreased Appetite

These side effects are primarily mediated by the inhibition of the PDE4D receptor subtype. Strategies to improve tolerability include dose titration (starting with a lower dose) and taking the medication with food [1].

Experimental Protocol Considerations

For researchers designing studies on roflumilast, here are key methodological elements based on published clinical trials.

1. Study Population & Design:

  • Population: Typically, patients aged ≥40 years with a clinical diagnosis of COPD (GOLD criteria), a significant smoking history (e.g., ≥10 pack-years), and severe to very severe airflow limitation (FEV1 ≤50% predicted). Many trials enrich the population with patients who have chronic bronchitis and a history of exacerbations [2] [7].
  • Design: Randomized, double-blind, placebo-controlled trials are the gold standard. A common follow-up period for assessing exacerbations is 12 months, with lung function (spirometry) measured at regular intervals (e.g., 4, 12, 24, 52 weeks) [2] [7].

2. Key Outcome Measures:

  • Primary Endpoint:
    • Rate of moderate or severe COPD exacerbations per patient per year [2] [7].
  • Secondary Endpoints:
    • Change from baseline in post-bronchodilator FEV1 [2].
    • Change in health-related quality of life scores (e.g., St. George's Respiratory Questionnaire) [4].
    • Safety and tolerability (incidence and severity of adverse events) [4].

3. Biomarker Analysis (in specialized studies):

  • Inflammatory Cells: Sputum neutrophil and eosinophil counts [1].
  • Inflammatory Mediators: Levels of cytokines in sputum or serum (e.g., IL-1β, IL-10, TNF-α) [1] [3].

Future Research Directions

Several important questions remain active areas of investigation:

  • Personalized Medicine: Identifying biomarkers (e.g., eosinophil count, genetic markers of PDE4 subtype expression) to predict which patients will derive the most benefit from roflumilast [6].
  • Combination Therapies: Further exploration of roflumilast's synergistic effects with other anti-inflammatory drugs, such as corticosteroids [1] [3].
  • Long-Term Real-World Evidence: Ongoing studies, like the RELIANCE trial (comparing roflumilast vs. azithromycin), aim to provide more data on long-term effectiveness and safety in routine clinical practice [8].

References

Pharmacokinetic Parameters of Roflumilast and its Metabolite

Author: Smolecule Technical Support Team. Date: February 2026

The tables below summarize key pharmacokinetic data for roflumilast and its active metabolite, roflumilast N-oxide, from specific clinical studies.

Table 1: Single-Dose Pharmacokinetics in Healthy Chinese Volunteers (n=12) [1]

Parameter Roflumilast 0.25 mg Roflumilast 0.375 mg Roflumilast 0.5 mg Roflumilast N-oxide 0.25 mg Roflumilast N-oxide 0.375 mg Roflumilast N-oxide 0.5 mg
Tmax (h) 0.25 - 2.0 0.25 - 2.0 0.25 - 2.0 - - -
t½ (h) 19.7 - 20.9 19.7 - 20.9 19.7 - 20.9 23.2 - 26.2 23.2 - 26.2 23.2 - 26.2
Accumulation Index (Rac) - - - - - -
Note: AUC0–24 h, AUCinf, and Cmax increased in a dose-proportional manner. No significant sex differences were observed.

Table 2: Multiple-Dose Pharmacokinetics (0.375 mg once daily for 11 days) in Healthy Chinese Volunteers (n=12) [1]

Parameter Roflumilast Roflumilast N-oxide
Accumulation Index (Rac) ~1.63 ~3.20

Table 3: Systemic Exposure from Topical Roflumilast Cream 0.3% in Plaque Psoriasis Patients [2] [3]

Parameter / Study Roflumilast Roflumilast N-oxide
Bioavailability 1.5% (after topical administration) -
Peak-to-Trough Ratio 1.2 -
t½ (days) 4.0 4.6
DERMIS-1 (Ctrough, ng/mL) 1.78 9.86
DERMIS-2 (Ctrough, ng/mL) 1.72 10.2
Skin-to-Plasma Concentration Ratio 61.8 to 126-fold higher in skin Quantifiable in only 1 of 27 skin samples

Table 4: General Pharmacokinetic Properties [4]

Parameter Roflumilast Roflumilast N-oxide
Bioavailability ~80% (oral) -
Protein Binding ~99% ~97%
Time to Cmax (Tmax) 0.5 - 2 hours (oral, fasted) 4 - 8 hours (oral, fasted)
Elimination t½ 17 hours (oral) 30 hours (oral)
Route of Elimination Urine (70%, primarily as roflumilast N-oxide) -

Detailed Experimental Protocols

The following outlines the key methodologies used in the cited studies.

Single- and Multiple-Dose Oral PK Study in Healthy Chinese Subjects [1]
  • Study Design: A single-center, open-label, randomized, three-way crossover study.
  • Subjects: 12 healthy adults (6 males, 6 females).
  • Dosing:
    • Single-dose: Subjects received 0.25 mg, 0.375 mg, and 0.5 mg roflumilast tablets in randomized sequence, with a 10-day washout period between doses.
    • Multiple-dose: After the single-dose phase, subjects received 0.375 mg once daily for 11 consecutive days.
  • Blood Sampling:
    • Single-dose: Serial blood samples were collected pre-dose and at 0.25, 0.5, 0.75, 1, 1.5, 2.5, 3, 4, 6, 8, 10, 12, 14, 24, 30, 36, 48, 72, and 96 hours post-dose.
    • Multiple-dose: On the 11th day, serial blood samples were collected at the same time points as in the single-dose phase.
  • Bioanalytical Method:
    • Technology: High-performance liquid chromatography–tandem mass spectrometry (HPLC-MS/MS).
    • Sample Preparation: Human plasma samples were prepared by solid-phase extraction.
    • Calibration Range: 0.02–10 ng mL⁻¹ for roflumilast and 0.04–50 ng mL⁻¹ for roflumilast N-oxide.
    • Validation: The method was validated, with calibration curve regression coefficients >0.99 and inter-/intra-run precision (CV) <15%.
  • PK Analysis: Noncompartmental analysis was performed using WinNonlin version 6.3.
Maximal Usage Topical PK Study in Plaque Psoriasis Patients [2] [3]
  • Study Design: A phase I, open-label, single-arm study.
  • Subjects: 26 adolescent and adult patients with chronic plaque psoriasis affecting ≥20% Body Surface Area (BSA).
  • Dosing: Roflumilast cream 0.3% applied once daily for 14 days under maximal usage conditions.
  • Blood Sampling:
    • Serial plasma samples were obtained on Days 1 and 15 to determine Cmax and AUC.
    • Trough plasma concentrations (Ctrough) were also assessed at Weeks 3, 4, and 5 to determine terminal half-life.
  • Skin Concentration Assessment: In a separate phase I/IIa study, concentrations of roflumilast and its metabolite in the skin were assessed on Day 28 after once-daily application of 0.15% and 0.5% creams for 28 days.

Pharmacokinetic-Pharmacodynamic and Metabolic Pathway

The relationship between roflumilast exposure, its metabolic pathway, and its pharmacological activity is summarized below.

roflumilast_pk_pd OralDose Oral Dose (250/500 µg) RoflumilastPlasma Roflumilast in Plasma OralDose->RoflumilastPlasma Rapid Absorption Tmax: 0.5-2h TopicalDose Topical Cream (0.3%) RoflumilastSkin Roflumist in Skin (High Local Concentration) TopicalDose->RoflumilastSkin Low Systemic Absorption Bioavailability: 1.5% Metabolism Hepatic Metabolism (via CYP3A4, CYP1A2) RoflumilastPlasma->Metabolism PDE4Inhibition PDE4 Enzyme Inhibition RoflumilastPlasma->PDE4Inhibition Contributes ~10% to tPDE4i AEs Systemic Adverse Events (Diarrhea, Nausea, Headache) RoflumilastPlasma->AEs Exposure Relationship Established via PK/PD Modeling RoflumilastSkin->RoflumilastPlasma Slow Release from Skin t½: 4 days NoxidePlasma Roflumilast N-oxide in Plasma (Active Metabolite) Metabolism->NoxidePlasma Primary Metabolic Pathway NoxidePlasma->PDE4Inhibition Contributes ~90% to tPDE4i NoxidePlasma->AEs cAMPIncrease ↑ Intracellular cAMP PDE4Inhibition->cAMPIncrease AntiInflammatory Anti-inflammatory Effects cAMPIncrease->AntiInflammatory

Overview of Roflumilast PK/PD Pathway

  • Total PDE4 Inhibition (tPDE4i): The combined PDE4 inhibitory activity of roflumilast and roflumilast N-oxide is a key pharmacodynamic measure. The metabolite contributes approximately 90% of the tPDE4i due to its much higher systemic exposure, while the parent drug contributes about 10% [5] [6].
  • Exposure-Tolerability Relationship: Population PK/PD modeling has established a direct relationship between tPDE4i exposure and the probability of common adverse events (AEs) like diarrhea, nausea, and headache. This relationship informed alternative dosing regimens (e.g., 250 µg once daily for 4 weeks) to improve tolerability during treatment initiation in COPD patients [7] [5] [6].

Key Conclusions for Drug Development Professionals

  • Linear and Proportional Pharmacokinetics: Oral roflumilast demonstrates dose-proportional increases in AUC and Cmax over the 0.25 mg to 0.5 mg range, supporting predictable exposure [1].
  • Distinct Formulation Profiles: The topical formulation achieves high local skin concentrations with minimal systemic exposure, resulting in a vastly improved safety and tolerability profile compared to oral administration [2] [3].
  • Evidence-Based Dosing Strategies: PK/PD modeling validates up-titration regimens to manage systemic AEs, bridging drug exposure directly to clinical tolerability outcomes [7] [5].

References

Pharmacodynamic Profile at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the known information about tofimilast's pharmacodynamics and contrasts it with the approved drug roflumilast.

Feature This compound Roflumilast (For Context)
Primary Target Phosphodiesterase-4 (PDE4) [1] [2] [3] Phosphodiesterase-4 (PDE4) [4] [5] [6]
Mechanism of Action PDE4 inhibitor, leading to increased intracellular cAMP levels [2] [3] PDE4 inhibitor, leading to increased intracellular cAMP levels [4] [7] [5]
Reported Potency (IC₅₀) 0.14 µM (PDE4) [3] Highly selective for PDE4; active metabolite (roflumilast N-oxide) is ~3-fold less potent [5]
Therapeutic Categories Investigational agent for Asthma and COPD [1] [2] Approved for severe COPD; topical forms for plaque psoriasis and seborrheic dermatitis [4]
Key Known Effects Anti-inflammatory (inferred from PDE4 inhibition) [2] Reduces activation of inflammatory cells (eosinophils, neutrophils, monocytes); decreases cytokine release [4] [7] [5]
Development Status Investigational; used in clinical trials for asthma and COPD [1] [2] Approved (oral for COPD, topical for dermatological conditions) [4]

Mechanism of Action and Signaling Pathway

This compound is a potent inhibitor of Phosphodiesterase-4 (PDE4) [2] [3]. The general mechanism of PDE4 inhibitors involves blocking the degradation of intracellular cyclic adenosine monophosphate (cAMP), a key second messenger [7] [8]. Elevated cAMP levels activate protein kinase A (PKA), which in turn suppresses the activation and release of various pro-inflammatory mediators.

The following diagram illustrates the core anti-inflammatory pathway mediated by PDE4 inhibition, which is applicable to this compound's proposed mechanism.

G cluster_path PDE4 Inhibition Mechanism ExternalStimulus External Stimulus (e.g., inflammatory trigger) PDE4 PDE4 Enzyme ExternalStimulus->PDE4 cAMP cAMP PDE4->cAMP  Degrades PKA PKA Activation cAMP->PKA  Activates InflammatoryResponse Inhibition of Inflammatory Response PKA->InflammatoryResponse Inhibitor This compound Inhibitor->PDE4  Inhibits

A specific study on a related PDE4 inhibitor (roflumilast-N-oxide) provides deeper insight into a potential immunomodulatory mechanism. Research indicates it can suppress CD4+ T-cell proliferation by interfering with the NFAT (Nuclear Factor of Activated T-cells) signaling pathway [9]. The proposed mechanism involves:

  • Increased expression of the IP3 receptor (IP3R) [9].
  • Suppression of calcineurin activity [9].
  • This leads to decreased IL-2 production, a critical growth factor for T-cell proliferation [9].

Status and Experimental Considerations

This compound (also known as CP-325,366) was developed by Pfizer and has been used in clinical trials studying its treatment for asthma and chronic obstructive pulmonary disease (COPD) [1] [2]. However, it has not progressed to an approved drug, which explains the scarcity of detailed public data.

Available commercial sources list this compound as a research-grade chemical with a purity of ≥98% and provide standard handling protocols, such as:

  • Storage: -20°C for 3 years as a powder; -80°C for 1 year in solvent [2] [3].
  • Solubility: Recommended to dissolve in DMSO, with a solubility of up to 45 mg/mL (132.56 mM) [3].

Comprehensive experimental protocols for key assays (e.g., PDE4 enzyme inhibition, cell-based anti-inflammatory models, in vivo efficacy studies) are not detailed in the available literature. Researchers would need to adapt standard protocols used for characterizing PDE4 inhibitors.

Research Recommendations

Given the limited data on this compound, your research may benefit from the following:

  • Consult Patent Literature: Detailed pharmacological data is often disclosed in patent applications. Searching for the compound's alias "CP-325366" or its CAS number (185954-27-2) in patent databases may yield valuable experimental details.
  • Adapt Standard Assays: For laboratory work, consider establishing standard PDE4 inhibitor profiling assays. These typically include recombinant PDE4 enzyme activity assays, measuring cAMP levels in relevant cell lines (e.g., monocytes, T-cells), and evaluating cytokine production in response to inflammatory stimuli.
  • Use Roflumilast as a Benchmark: Given its well-documented profile, roflumilast serves as an excellent positive control in experiments to help contextualize the potency and efficacy of this compound.

References

Tofimilast solubility DMSO

Author: Smolecule Technical Support Team. Date: February 2026

What is Tofimilast?

This compound is an inhaled phosphodiesterase-4 (PDE4) inhibitor that was developed for the treatment of asthma and chronic obstructive pulmonary disease (COPD) [1]. It is described as a compound with modest potency, and its clinical development was discontinued after it failed to demonstrate efficacy in Phase II trials [1]. The available literature focuses on its clinical development path rather than its fundamental physicochemical properties like solubility.

How to Determine Drug Solubility in DMSO

For a comprehensive assessment of a compound's solubility in DMSO, the following experimental protocol, adapted from a study on fragment-based screening, provides a reliable methodology [2].

Experimental Protocol for DMSO Solubility Assessment

Step Action Key Parameters & Notes
1. Sample Prep Dissolve compound in DMSO-d₆ to create 100 mM stock solution [2]. Use powder form. Vigorous shaking at room temperature until solubilized [2].
2. Equilibration Store stock solution overnight at room temperature, then at -20°C for medium-term storage [2]. Ensures equilibrium; thaw overnight at room temperature before analysis [2].
3. Dilution Prepare diluted solution targeting 1 mM concentration in DMSO-d[2]. Standard concentration for fragment-based screening [2].
4. NMR Analysis Conduct ¹H NMR (e.g., 600 MHz) at 298 K. Use ERETIC2/PULCON with 1 mM isoleucine in DMSO-d₆ as internal reference [2]. Quantifies concentration via peak integration against reference [2].
5. Classification Classify as "soluble" if concentration ≥ 1000 µM; "insoluble" if below. Remove data in 900-999 µM "gray zone" (50 µM experimental error) [2]. Threshold set for fragment-based screening applications [2].

The workflow for this protocol can be visualized as follows:

DMSO_Solubility_Protocol Start Start Prep Prepare 100 mM stock solution in DMSO-d₆ Start->Prep Equil Equilibrate solution (Overnight at RT, then -20°C storage) Prep->Equil Dilute Dilute to target 1 mM in DMSO-d₆ Equil->Dilute Analyze ¹H NMR Analysis & Quantification (using internal reference) Dilute->Analyze Classify Classify Solubility Analyze->Classify End End Classify->End

Strategies for Formulating Poorly Soluble Drugs

While this compound's specific data is unavailable, the challenge of poor solubility is common in drug development. The following table summarizes proven formulation strategies, with examples from other PDE4 inhibitors like roflumilast [3] [4] [5].

Strategy Description Example from Literature
Cyclodextrin Complexation Using torus-shaped oligosaccharides to form inclusion complexes, enhancing drug solubility and stability [4]. Roflumilast complexed with β-cyclodextrin (K₁₁ = 646 M⁻¹); also with HP-β-CD for powder inhalation [4] [5].
Solid Dispersions Dispersing a drug in a hydrophilic carrier matrix to improve dissolution rate [6]. Roflumilast solid dispersions created via solvent evaporation/melting to enhance aqueous solubility and dissolution rate [6].
Nanotechnology/Superdisintegrants Using nanocarriers or superdisintegrants in tablets to increase surface area and dissolution speed [6]. Fast-dissolving tablets of roflumilast solid dispersions formulated using superdisintegrants [6].
Alternative Salt Forms Developing salt forms of the active pharmaceutical ingredient (API) to improve intrinsic solubility [3]. Patent covers pharmaceutically acceptable salts of inhibitors (general strategy) [3].
Co-solvents Using water-miscible solvents (e.g., Diethylene glycol monoethyl ether) in aqueous blends to solubilize drugs [3]. Patent for aqueous roflumilast compositions using water-miscible solvents [3].

References

What We Know About Tofimilast

Author: Smolecule Technical Support Team. Date: February 2026

Tofimilast was an investigational inhaled PDE4 inhibitor developed for the treatment of asthma and COPD. The following table summarizes the key information available from clinical trial contexts [1] [2]:

Aspect Description
Drug Class Inhaled Phosphodiesterase-4 (PDE4) Inhibitor [1] [2]
Therapeutic Target Asthma and Chronic Obstructive Pulmonary Disease (COPD) [1] [2]
Development Status Development was discontinued after Phase II clinical trials [1] [2].
Reported Outcome Failed to demonstrate efficacy in Phase II trials [1] [2].
Noted Characteristics Described as having "modest potency" [1] [2].

Proposed Generic In Vitro Protocol for PDE4 Inhibitor Characterization

Since a specific protocol for this compound is not available, the following is a general framework for the in vitro characterization of a PDE4 inhibitor, based on standard approaches in drug discovery. You can use this as a template, substituting relevant details for your specific compound.

The experimental workflow for characterizing a PDE4 inhibitor typically follows a sequential path, from biochemical assessment to cellular and functional assays, as illustrated below.

Start Start: Compound Characterization B1 Biochemical Assay PDE Enzyme Inhibition Start->B1 B2 Cellular Assay cAMP Elevation Measurement B1->B2 S1 Determine IC₅₀ against PDE4B and PDE4D subtypes B1->S1 B3 Functional Assay Cytokine Inhibition B2->B3 S2 Treat human PBMCs or airway smooth muscle cells B2->S2 S3 Stimulate cells with LPS/PMA and measure cytokine release B3->S3

Biochemical Assay: PDE Enzyme Inhibition

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against different PDE4 subtypes (e.g., PDE4B and PDE4D) and ensure selectivity over other PDE families [3].

  • 1.1. Materials:

    • Recombinant human PDE4 enzymes (PDE4A, PDE4B, PDE4C, PDE4D).
    • cAMP substrate.
    • [³H]-cAMP or a fluorescent/chemiluminescent cAMP derivative for detection.
    • Scintillation proximity beads (if using radioactivity) or appropriate detection reagents.
    • Assay buffer (e.g., containing Mg²⁺, Tris-HCl, BME).
  • 1.2. Method:

    • Reaction Setup: In a 96-well plate, mix the PDE enzyme with a range of inhibitor concentrations and incubate for a pre-determined time (e.g., 60 minutes) at room temperature.
    • Reaction Termination: Stop the reaction by adding a stop reagent, which may also contain the detection system.
    • Signal Detection: Measure the remaining cAMP using a scintillation counter (for radioactive assays) or a plate reader (for non-radioactive assays).
    • Data Analysis: Plot the percentage of enzyme activity versus the logarithm of the inhibitor concentration. Calculate the IC₅₀ value using non-linear regression (e.g., four-parameter logistic curve).
Cellular Assay: Intracellular cAMP Elevation

Objective: To confirm that the inhibitor can penetrate cells and elevate intracellular cAMP levels [3].

  • 2.1. Materials:

    • Cell line: Human peripheral blood mononuclear cells (PBMCs) or airway smooth muscle cells.
    • Cell culture medium.
    • Forskolin (an adenylate cyclase activator) to stimulate cAMP production.
    • cAMP ELISA kit or HTRF (Homogeneous Time-Resolved Fluorescence) cAMP kit.
  • 2.2. Method:

    • Cell Seeding: Seed cells in a 96-well plate and culture until ~80% confluent.
    • Compound Treatment: Pre-treat cells with the PDE4 inhibitor for a set time (e.g., 30 minutes).
    • Stimulation: Stimulate cells with a sub-maximal concentration of Forskolin (e.g., 1 µM) for 15-30 minutes.
    • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the detection kit.
    • Data Analysis: Normalize cAMP levels to the protein content. Report fold-increase in cAMP over untreated, stimulated controls.
Functional Assay: Inhibition of Inflammatory Mediators

Objective: To demonstrate the anti-inflammatory effect of the PDE4 inhibitor in a cellular model [1] [4].

  • 3.1. Materials:

    • Human PBMCs or monocytic cell lines (e.g., THP-1).
    • Lipopolysaccharide (LPS) or Phorbol 12-myristate 13-acetate (PMA) for cell stimulation.
    • ELISA kits for TNF-α, IL-8, and other relevant cytokines.
  • 3.2. Method:

    • Cell Preparation: Differentiate and seed cells in a 96-well plate.
    • Pre-treatment and Stimulation: Pre-incubate cells with the inhibitor for 1 hour, then stimulate with LPS (e.g., 100 ng/mL) for 18-24 hours.
    • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.
    • Cytokine Measurement: Quantify the levels of released cytokines using ELISA, following the kit instructions.
    • Data Analysis: Calculate the percentage inhibition of cytokine release compared to the stimulated, vehicle-treated control.

Key Parameters for Characterization

The table below outlines critical parameters to measure when profiling a PDE4 inhibitor [3] [4].

Parameter Description Experimental Goal
Potency (IC₅₀) Concentration that inhibits 50% of enzyme activity. Determine IC₅₀ for each PDE4 subtype.
Selectivity (PDE4B vs. PDE4D) Ratio of IC₅₀(PDE4D) / IC₅₀(PDE4B). A high ratio suggests a lower potential for emetic side effects [3].
Cellular Activity (EC₅₀) Concentration that produces 50% of the maximal cAMP response. Confirm cellular permeability and functional activity [3].
Cytokine Inhibition (IC₅₀) Concentration that inhibits 50% of a specific cytokine's release. Quantify the anti-inflammatory effect in a relevant cellular model [1].

Important Note on this compound

The search results indicate that this compound itself was described as having "modest potency" and ultimately failed to demonstrate efficacy in Phase II clinical trials, leading to the discontinuation of its development [1] [2]. Therefore, while it serves as a historical example, its profile suggests it may not be an ideal candidate for a robust in vitro protocol.

References

Tofimilast dosing in vivo

Author: Smolecule Technical Support Team. Date: February 2026

Tofimilast Data Summary

Parameter Value / Description Context / Assay
IC₅₀ (Enzyme) 140 nM [1] PDE4 enzyme inhibition [1].
IC₅₀ (Cell-based) 59 nM [2] Inhibition of LPS-stimulated TNFα release in human monocytes [2].
EC₅₀ (Cell-based) 230 nM [2] Increase in cAMP levels in PGE1-stimulated U937 cells [2].
Clinical Route Inhalation [3] Method of administration in human clinical trials.
Therapeutic Target Asthma & COPD [1] [4] Investigated for inflammatory respiratory diseases.
Development Status Discontinued [3] Clinical development was halted due to lack of efficacy in trials [3].

Experimental Insights & Potential Protocols

Although specific in vivo animal dosing data for this compound is not available in the search results, you can infer and design experimental approaches based on related PDE4 inhibitors and general pharmacological principles.

In Vivo Efficacy Models and Dosing Considerations

For PDE4 inhibitors like this compound, common in vivo models study anti-inflammatory and anti-allergic effects in airways.

  • Typical Animal Models: Brown-Norway rats or guinea pigs are often used in models of allergen-induced airway inflammation and hyperresponsiveness [5].
  • Dosing Strategy: The lack of systemic dosing data for this compound necessitates careful experimental design. A common strategy with new compounds is to use a dose-escalation study.
    • Start with a low dose estimated from in vitro IC₉₀ values and allometric scaling.
    • Administer the compound orally or via inhalation before and/or after allergen challenge.
    • Measure endpoints like bronchoalveolar lavage (BAL) inflammatory cell counts (eosinophils, neutrophils), cytokine levels, and lung function parameters.

The following diagram illustrates a typical workflow for such an efficacy study:

workflow Start Study Start Sensitize Sensitize Animals (e.g., Ovalbumin) Start->Sensitize Group Randomization & Group Assignment Sensitize->Group Dosing Compound Dosing (this compound/Vehicle) Group->Dosing Challenge Airway Allergen Challenge Dosing->Challenge Harvest Tissue & BALF Collection Challenge->Harvest Analyze Analysis: - Cell Counts - Cytokines - Histopathology Harvest->Analyze

Clinical Administration Protocol

Clinical trials for inhaled this compound provided specific dosing information. The protocol below can serve as a reference for designing animal inhalation studies or understanding human exposure levels.

  • Objective: To evaluate the efficacy and safety of inhaled this compound in patients with mild asthma [3].
  • Intervention: Inhaled this compound.
  • Dosing Regimen: The dose used in clinical trials is reported as a single, inhaled administration. Specific dose levels (e.g., low, medium, high) were tested, but exact microgram values are not specified in the provided search results [3].
  • Primary Endpoint: Change in lung function (e.g., FEV1) or response to an allergen challenge [3].
  • Key Findings: The clinical trials failed to demonstrate efficacy at any dose, leading to the discontinuation of this compound's development [3].

Critical Application Notes

  • Limited Efficacy Data: It is crucial to note that this compound failed to show efficacy in clinical trials for asthma, persistent asthma, and COPD [3]. This suggests a potentially narrow therapeutic window or lack of sufficient potency in humans.
  • Dosing Route Specificity: The available clinical data is for the inhaled route. Systemic exposure (e.g., oral dosing) may lead to different efficacy and toxicity profiles, commonly associated with PDE4 inhibition like nausea and gastrointestinal issues [3].
  • Protocol Adaptation: The experimental protocols mentioned for roflumilast (an approved oral PDE4 inhibitor) involve oral administration in rodent models [5] [6]. If adapting this for this compound, carefully justify the route of administration based on your research objectives.

Reagents and Formulation

  • Solubility: this compound has low water solubility. For in vitro assays, it can be dissolved in DMSO (e.g., 45 mg/mL) [1].
  • In Vivo Formulation: For animal studies requiring a solution, common vehicles include:
    • Injection Formulation: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline [4].
    • Oral Formulation: Suspension in 0.5% carboxymethylcellulose sodium (CMC-Na) [4].

Research Implications

The case of this compound highlights the challenges in drug development. Despite a solid mechanism of action (PDE4 inhibition), its failure in clinical stages underscores that potency in enzymatic assays does not guarantee clinical success. For researchers, this emphasizes the importance of optimizing pharmacokinetics, bioavailability, and therapeutic index early in the development process. Exploring inhaled delivery was a valid strategy to limit systemic side effects; however, for this compound, this was insufficient to confer clinical benefit [3].

References

Roflumilast: Key Data for Solution Preparation

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes essential quantitative data for Roflumilast, which would form the basis for any solution preparation protocol [1] [2].

Parameter Value / Description
Chemical Formula C₁₇H₁₄Cl₂F₂N₂O₃ [1] [2]
Molecular Weight 403.21 g/mol [1] [2]
CAS Registry Number 162401-32-3 [1] [2]
Storage (Solid) Store at or below –20°C [1]
Stability (Solution) Aqueous solutions should not be stored for more than one day [1].
Synonyms Daxas, Daliresp, Zoryve [1] [2]

Proposed General Protocol for PDE4 Inhibitor Stock Solution Preparation

Since specific details are unavailable, here is a generalized protocol for preparing a stock solution of a research compound like Roflumilast. You will need to determine the specific solvent and concentration based on your experimental requirements and the compound's solubility.

Title: Preparation of a 10 mM Roflumilast Stock Solution

1. Principles The goal is to prepare a concentrated stock solution to facilitate accurate dispensing into assay buffers or culture media. Using a common solvent like DMSO ensures solubility and sterility for most cell-based or biochemical assays [1].

2. Materials

  • Roflumilast solid (e.g., Catalog #27645-1, BPS Bioscience) [1]
  • Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
  • Analytical balance (capable of weighing to 0.01 mg)
  • Sterile glass vial (e.g., 2 mL)
  • Piperettes and micropipettes
  • Vortex mixer
  • Personal protective equipment (lab coat, gloves, safety glasses)

3. Procedures 1. Calculation: To prepare 1 mL of a 10 mM stock solution: * Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight (g/mol) * Mass = 0.010 mol/L × 0.001 L × 403.21 g/mol = 4.03 mg 2. Weighing: Tare the sterile glass vial. Accurately weigh 4.03 mg of Roflumilast powder and transfer it to the vial. 3. Dissolution: Add 1 mL of anhydrous DMSO directly to the vial containing the powder. 4. Mixing: Cap the vial tightly and vortex for 1-2 minutes or until the powder is completely dissolved, yielding a clear 10 mM stock solution. 5. Aliquoting (Recommended): To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes. 6. Storage: Store aliquots at or below -20°C [1]. The solid form is stable for at least 12 months under these conditions, but aqueous solutions are much less stable [1].

4. Experimental Workflow The diagram below outlines the logical workflow for preparing and using the stock solution in subsequent experiments.

G Start Weigh Roflumilast powder (4.03 mg) Step1 Transfer to vial Start->Step1 Step2 Add 1 mL DMSO Step1->Step2 Step3 Vortex until clear Step2->Step3 Step4 Aliquot solution Step3->Step4 Step5 Store at ≤ -20°C Step4->Step5 Step6 Thaw aliquot and dilute for assay Step5->Step6 Step7 Discard after use Step6->Step7

PDE4 Inhibition Signaling Pathway

Understanding the mechanism of action is crucial for designing relevant experiments. Roflumilast and similar PDE4 inhibitors work by modulating the cAMP signaling pathway, as illustrated below [3] [2] [4].

G Stimulus Extracellular Stimulus AC Adenylyl Cyclase (AC) Stimulus->AC cAMP cAMP ↑ AC->cAMP Synthesis PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE4 PDE4 Enzyme cAMP->PDE4 Hydrolyzes to 5'-AMP Response Anti-inflammatory & Immunomodulatory Effects PKA->Response Inhibitor Roflumilast/Tofimilast (PDE4 Inhibitor) Inhibitor->PDE4 Inhibits

References

Quantitative Solubility and Chemical Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key physicochemical and solubility data for roflumilast, essential for experimental preparation.

Property Value / Specification
Molecular Weight 403.21 g/mol [1]
CAS Number 162401-32-3 [2] [1]
Chemical Formula C17H14Cl2F2N2O3 [2] [1]
Solubility in DMSO ≥ 50 mg/mL (124.0 mM) [2]
Solubility in Ethanol Up to 10 mM [1]
Purity ≥ 98% - 99.98% [2] [1]

Stock solutions are typically prepared in DMSO at concentrations such as 10 mM or 50 mg/mL and are stable for up to two years when stored at -80°C or one year at -20°C [2].

Experimental Protocols from Recent Research

The following protocols, adapted from recent peer-reviewed studies, demonstrate the application of roflumilast in biological models.

In Vitro Protocol: Neuronal Protection in Oxygen-Glucose Deprivation/Reoxygenation (OGD/R)

This model simulates ischemic stroke conditions in vitro [3].

  • Cell Line: Mouse hippocampal neuronal cells (HT-22) [3].
  • Roflumilast Treatment: Prepare roflumilast in DMSO and dilute in cell culture medium to working concentrations (e.g., 0.1 µM, 0.3 µM, 1 µM). Apply during the reoxygenation phase [3].
  • OGD/R Insult: Place cells in a deoxygenated, glucose-free medium within a hypoxic chamber (e.g., 94% N₂, 1% O₂, 5% CO₂) for a set period (e.g., 6 hours). Replace medium with standard culture medium and transfer to normoxic conditions (e.g., 5% CO₂) for reoxygenation (e.g., 24 hours) [3].
  • Assessment of Outcomes:
    • Cell Viability: Use Cell Counting Kit-8 (CCK-8) after reoxygenation [3].
    • Cellular Apoptosis: Analyze via flow cytometry (e.g., Annexin V-FITC/PI staining) [3].
    • Oxidative Stress: Measure intracellular ROS levels using a fluorescent probe (e.g., DCFH-DA) [3].
    • Protein Expression: Evaluate pathway proteins (e.g., p-AKT, p-GSK3β) by western blotting [3].
In Vivo Protocol: Ameliorating Depression-like Phenotypes

This protocol assesses roflumilast effects in a chronic restraint stress model of depression in rats [4] [5].

  • Animals: Adult male Wistar rats (e.g., 150-200 g) [4] [5].
  • Dosing Solution: Dissolve roflumilast in distilled water for oral administration. Doses of 3 mg/kg/day via oral gavage have been used effectively [4] [5].
  • Experimental Groups:
    • Control: Standard conditions, no stress.
    • Positive Control: Standard conditions, receives roflumilast.
    • Depressed Model: Chronic restraint stress (e.g., 4 hours/day in restraint tubes).
    • Treated Group: Chronic restraint stress + roflumilast treatment.
  • Treatment Duration: Administer roflumilast for the final 4 weeks of a 6-week stress period [4] [5].
  • Behavioral and Biochemical Analysis:
    • Behavioral Tests: Forced Swim Test (FST) and Open Field Test (OFT) to assess depression-like behavior and locomotor activity [4] [5].
    • Tissue Analysis: Analyze hippocampal tissues for biomarkers like BDNF, PKA, CREB, IL-6, and oxidative stress markers (SOD, MDA) post-euthanasia [4] [5].

Signaling Pathways and Experimental Workflow

The diagrams below illustrate key mechanistic pathways and experimental designs from the cited research.

Roflumilast Neuroprotective Signaling in Cerebral Ischemia

This diagram outlines the mechanism by which roflumilast protects neurons from ischemia/reperfusion injury, as revealed in the referenced study [3].

ischemia_pathway cluster_detrimental Detrimental Pathways (Inhibited) cluster_protective Protective Pathways (Activated) Roflumilast Roflumilast PDE4_Inhibition PDE4 Inhibition Roflumilast->PDE4_Inhibition cAMP ↑ cAMP Level PDE4_Inhibition->cAMP PKA_AKT PKA / AKT Activation cAMP->PKA_AKT IRE1_TRAF2_JNK IRE1α/TRAF2/JNK Pathway cAMP->IRE1_TRAF2_JNK Suppresses pGSK3b GSK3β Phosphorylation (Inactivation) PKA_AKT->pGSK3b OxidativeStress Oxidative Stress pGSK3b->OxidativeStress Restricts Neuronal_Death Neuronal Apoptosis OxidativeStress->Neuronal_Death Neuroprotection Neuroprotection (Reduced Cell Death) ER_Stress ER Stress IRE1_TRAF2_JNK->ER_Stress ER_Stress->Neuronal_Death

In Vivo Workflow for Depression Study

This flowchart summarizes the experimental design of the chronic restraint stress study investigating roflumilast's antidepressant potential [4] [5].

in_vivo_workflow Start Adult Male Wistar Rats (n=40) Group1 Control Group (No stress) Start->Group1 Group2 Positive Control Group (No stress + Roflumilast) Start->Group2 Group3 Depressed Group (Chronic Restraint Stress, 6 weeks) Start->Group3 Group4 Treated Group (Stress + Roflumilast, last 4 weeks) Start->Group4 BehavioralTests Behavioral Tests (FST, OFT) Group1->BehavioralTests Treatment Roflumilast (3 mg/kg/day, Oral Gavage) Group2->Treatment Group3->BehavioralTests Group4->Treatment Treatment->BehavioralTests Sacrifice Sacrifice & Tissue Collection BehavioralTests->Sacrifice Analysis Biochemical & Histological Analysis Sacrifice->Analysis

Key Considerations for Researchers

  • Vehicle Control: Always include a vehicle control group (equivalent concentration of DMSO) in in vitro experiments to account for any solvent effects on cells.
  • Dose Translation: Exercise caution when translating doses from animal studies to potential human equivalents. The 3 mg/kg dose used in rodent studies [4] [5] is for research purposes and does not directly inform human dosing.
  • Solution Stability: For reproducible results, use freshly prepared stock solutions or aliquots stored at recommended temperatures to avoid freeze-thaw cycles and potential compound degradation.

References

Chemical and Pharmacological Profile of Tofimilast

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key identified characteristics of Tofimilast:

Property Description
Generic Name This compound [1]
Modality Small Molecule [1]
Status Investigational; development discontinued [2]
Molecular Formula C₁₈H₂₁N₅S [1] [3] [4]
Molecular Weight 339.46 g/mol [1] [3] [4]
CAS Registry Number 185954-27-2 [1] [3] [4]
Mechanism of Action Potent inhibitor of Phosphodiesterase-4 (PDE4) [1] [3] [2]
Associated Conditions Studied for Asthma and Chronic Obstructive Pulmonary Disease (COPD) [1] [3] [4]
Reported IC₅₀ for PDE4 0.14 μM [3]
Chemical Class Triazolopyridine [1] [4]

Proposed Stability Assessment and Method Development Protocol

As specific stability data for this compound is unavailable, the following protocol is adapted from well-established forced degradation studies conducted on Roflumilast, a marketed drug from the same PDE4 inhibitor class [5] [6]. This provides a validated template for investigating this compound's stability.

Forced Degradation Study Design

The goal is to subject this compound to various stress conditions to identify potential degradation products and validate the stability-indicating power of the analytical method.

Stress Condition Proposed Protocol (Based on Roflumilast Studies) Expected Outcome (Based on Roflumilast)
Acidic Hydrolysis Heat at 80°C for 24 hours in 0.1 N HCl [5]. Low to moderate degradation (~2%) [5].
Alkaline Hydrolysis Heat at 80°C for 24 hours in 0.1 N NaOH [5]. Significant degradation (~18%); multiple products expected [5].
Oxidative Degradation Heat at 80°C for 24 hours in 30% H₂O₂ [5]. Moderate degradation (~2.5%); several products possible [5].
Thermal Degradation Expose solid drug substance to 80°C for 24 hours in a hot air oven [5]. Stable; no significant degradation expected [5].
Photolytic Degradation Expose solid drug substance to UV light (e.g., 320-400 nm) for ~75 hours [5]. Stable; no significant degradation expected [5].
Stability-Indicating HPLC Method Development

A high-performance liquid chromatography (HPLC) method should be developed to separate this compound from all its degradation products. The parameters below are derived from methods successfully used for Roflumilast [5] [6].

  • Chromatographic Conditions (Example)

    • Column: Zorbax SB-C18, 50 x 4.6 mm, 1.8 µm [5] or a similar C18 column (e.g., 250 x 4.6 mm, 5 µm) [6].
    • Mobile Phase: Gradient elution with 0.005 M Ammonium Formate buffer (pH 3.5) and Acetonitrile [5]. An isocratic method with Ammonium Acetate, Methanol, and Acetonitrile is another option [6].
    • Flow Rate: 0.5 - 1.3 mL/min [5] [6].
    • Detection: Diode Array Detector (DAD), wavelength ~215 nm or 251 nm [5] [6].
    • Column Temperature: 25°C [5].
    • Injection Volume: 3 µL [5].
  • Method Validation: The developed method must be validated for parameters including system suitability, linearity, precision, accuracy, specificity, and limits of detection and quantification [6].

The following diagram outlines the workflow for the stability assessment of this compound:

workflow Start Start: this compound Stability Assessment Step1 Design Forced Degradation Studies Start->Step1 Step2 Develop HPLC-DAD Method Step1->Step2 Step3 Execute Stress Tests (Acid, Base, Oxidation, Thermal, Photo) Step2->Step3 Step4 Analyze Degraded Samples Step3->Step4 Step5 Method Validation Step4->Step5 Step6 Identify Degradation Products Step5->Step6 End Establish Stability-Indicating Method Step6->End

Important Considerations for Researchers

  • Development Status: this compound is an investigational compound whose clinical development has been discontinued, partly due to a lack of demonstrated efficacy in Phase II trials [2]. This is the most likely reason for the scarcity of published stability data.
  • General Solubility and Handling: Supplier data suggests this compound is soluble in DMSO and that solutions in DMSO can be stored at -20°C for short-term (1 month) or -80°C for longer-term (6 months) [4]. However, this is not a substitute for formal stability studies.
  • Path Forward: The provided protocol, based on the well-documented case of Roflumilast, offers a robust and logical starting point for any new preclinical research requiring stability data for this compound or similar PDE4 inhibitors.

References

Tofimilast Quantitative Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key quantitative data available for Tofimilast and other PDE4 inhibitors for comparison.

Inhibitor Name Reported IC₅₀ Value Comparative Context Primary Administration Route Clinical Development Status
This compound (CP-325,366) 140 nM [1] [2] Described as the least potent among the reviewed inhaled PDE4 inhibitors [1] [2]. Inhaled [1] [2] Development discontinued due to lack of efficacy in clinical trials [1] [2].
Roflumilast 0.7 - 0.9 nM (for various PDE4A/B isoforms) [3] A non-selective, orally administered PDE4 inhibitor used as a benchmark for potency [4] [3]. Oral [4] Approved for severe COPD [4].
Cilomilast 74 nM [5] A PDE4D-selective inhibitor; development was terminated due to side effects [3]. Oral [3] Development discontinued [3].
GSK256066 0.0032 nM (3.2 pM) [5] Described as an exceptionally high-affinity and potent inhaled inhibitor [5]. Inhaled [1] [5] Development reportedly discontinued [1].

Experimental Context & Protocols

The provided IC₅₀ value for this compound is typically derived from cell-free enzyme-based potency assays that measure the concentration of a compound required to inhibit half of the PDE4 enzyme's activity in a purified system [1] [2].

A standard protocol involves:

  • Enzyme Source: Using purified recombinant human PDE4 enzyme (e.g., PDE4B) [5].
  • Reaction Conditions: The assay is conducted in a buffer containing divalent metal ions (e.g., Mg²⁺ and Zn²⁺), which are indispensable for the catalytic activity of PDEs [6].
  • Substrate: A known concentration of cAMP spiked with a trace amount of radioactive [³H]-cAMP.
  • Inhibition Measurement: The reaction is initiated by adding the enzyme to the substrate-inhibitor mixture. After a fixed incubation period, the reaction is stopped, and the amount of hydrolyzed product is quantified. The percentage of enzyme activity at various inhibitor concentrations is used to calculate the IC₅₀ value [5].

It is important to note that direct comparison between molecules can be complicated as data is often generated in different labs using different PDE4 enzymes and experimental protocols [1] [2].

Clinical Development Context

This compound was developed as an inhaled PDE4 inhibitor with the goal of maximizing therapeutic effects in the lung while minimizing systemic exposure and the class-related side effects (like nausea and emesis) associated with oral administration [4] [1].

Despite this rationale, clinical trials for this compound in patients with mild asthma, persistent asthma, and GOLD stage II/III COPD failed to demonstrate efficacy at any dose, leading to the discontinuation of its development [1] [2].

PDE4 Inhibition in Respiratory Disease

The diagram below illustrates the core mechanism of action of PDE4 inhibitors like this compound in the context of airway inflammation.

cluster_external External Stimuli (e.g., LPS, Inflammatory Mediators) cluster_intracellular Intracellular Signaling in Immune Cells A Pro-inflammatory Signals C cAMP Hydrolysis by PDE4 Enzyme A->C Triggers B Increased cAMP Production B->C D High cAMP Levels C->D PDE4 Inhibited E Low cAMP Levels C->E Normal Activity F Activation of PKA & Downstream Pathways D->F G Inhibition of: • Immune Cell Activation • Cytokine Release (e.g., TNF-α) • Cellular Chemotaxis F->G

Research Implications

The case of this compound highlights several key points for drug development:

  • Potency is not the sole determinant of success: Despite its measurable IC₅₀, this compound failed in clinical trials, while the less potent but orally available Roflumilast gained approval [1] [3].
  • Challenge of the inhaled route: Other potent inhaled PDE4 inhibitors, like UK-500,001 and GSK256066, also faced clinical setbacks due to lack of efficacy or safety concerns, suggesting significant challenges in achieving sufficient drug concentration and retention in the target lung tissue [1] [7].

References

Application Notes and Protocols for Tofimilast

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tofimilast

This compound (also known as CP-325,366) is a novel and potent phosphodiesterase-4 (PDE4) inhibitor developed by Pfizer [1]. It has been investigated for potential use in the treatment of asthma and chronic obstructive pulmonary disease (COPD) [1] [2] [3]. The compound acts by inhibiting the PDE4 enzyme, which hydrolyzes cyclic adenosine monophosphate (cAMP). Increased cAMP levels in inflammatory cells lead to reduced activation, thereby attenuing the inflammatory response [4]. This compound is a triazolopyridine derivative with a molecular weight of 339.46 g/mol and a chemical formula of C18H21N5S [1] [5].

Physicochemical Properties and Handling

Table 1: Physicochemical Properties of this compound [1] [5] [2]

Property Value / Description
CAS Number 185954-27-2
Molecular Formula C18H21N5S
Molecular Weight 339.46 g/mol
Purity ≥98% (by HPLC)
Appearance Solid powder at room temperature
LogP 4.103 (Predicted)
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 4
SMILES CCC1=NN(C2CCCC2)C2C3=NN=C(C4=CC=CS4)N3CCC1=2
Storage Powder: -20°C for 3 years; -80°C for 6 months in solvent

Formulation and Vehicle Solutions

This compound has low water solubility, necessitating the use of solvents or specific vehicle formulations for in vitro and in vivo studies [1]. The following protocols are generalized for compounds with similar properties, as explicit, peer-reviewed formulations for this compound are scarce in the available literature.

Stock Solution Preparation for In Vitro Studies

Protocol:

  • Weighing: Accurately weigh the required amount of this compound powder.
  • Solubilization: Dissolve the powder in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10-50 mM).
  • Sonication: Briefly sonicate the solution for 1-2 minutes to ensure complete dissolution if necessary [3].
  • Aliquoting and Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -80°C for long-term use.

Note: The final concentration of DMSO in cell culture assays should typically be kept below 0.1% to avoid cytotoxicity.

Vehicle Formulations for In Vivo Studies

The table below summarizes potential vehicle formulations for administering this compound in animal studies, based on common practices for poorly water-soluble drugs [1].

Table 2: Potential Vehicle Formulations for In Vivo Administration of this compound

Route Formulation Number Vehicle Composition (v/v) Final Preparation Example
Injection 1 DMSO : Tween 80 : Saline = 10 : 5 : 85 100 μL DMSO stock → 50 μL Tween 80 → 850 μL Saline
Injection 2 DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45 100 μL DMSO → 400 μL PEG300 → 50 μL Tween 80 → 450 μL Saline
Injection 3 DMSO : Corn Oil = 10 : 90 100 μL DMSO stock → 900 μL Corn oil
Oral 1 Suspension in 0.5% CMC-Na 250 mg this compound in 100 mL 0.5% CMC-Na solution
Oral 2 Suspension in 0.5% Carboxymethyl Cellulose 250 mg this compound in 100 mL 0.5% CMC solution

Detailed Protocol for Oral Dosing (Suspension in 0.5% CMC-Na):

  • Vehicle Preparation: Dissolve 0.5 grams of carboxymethyl cellulose sodium (CMC-Na) in 100 mL of purified water or saline under constant stirring to form a clear, viscous solution.
  • Suspension Formation: Slowly add the pre-weighed this compound powder to the vehicle while vortexing or using a magnetic stirrer to create a homogeneous suspension.
  • Dosing: Administer the suspension to animals via oral gavage immediately after preparation. The suspension should be stirred continuously during dosing to maintain uniformity [1].

Experimental Workflow and Mechanism of Action

The following diagram illustrates the typical workflow for reconstituting this compound and its proposed mechanism of action as a PDE4 inhibitor.

G cluster_0 Preparation Workflow cluster_1 Mechanism Details Start Start: this compound Powder Step1 1. Select Administration Route Start->Step1 InVitro In Vitro Stock Solution Mech Proposed Mechanism of Action InVitro->Mech InVivo In Vivo Dosing Solution InVivo->Mech A This compound inhibits PDE4 Mech->A Step2 2. Prepare Vehicle Step1->Step2 Step3 3. Weigh & Dissolve/Suspend Step2->Step3 Step4 4. Administer to System Step3->Step4 Step4->InVitro If for in vitro use Step4->InVivo If for in vivo use B Increased intracellular cAMP A->B C Suppression of inflammatory cell activity (e.g., neutrophils, eosinophils) B->C D Potential reduction in airway inflammation C->D

Critical Experimental Considerations

  • Vehicle Controls: Always include vehicle-only control groups in experiments to account for any effects of the solvent or formulation excipients.
  • Stability: The chemical stability of this compound in these formulations has not been fully characterized. It is recommended to use freshly prepared solutions for each experiment.
  • Dose Verification: For suspension formulations, verify homogeneity and dose accuracy, especially when administering to animals.
  • Safety: this compound is intended for research purposes only and not for human use. Standard laboratory safety practices should be followed when handling the compound [1].

References

Solubility Enhancement Strategies: A Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key parameters and outcomes of three primary strategies for improving the solubility and dissolution rate of Roflumilast.

Strategy Formulation/System Details Key Findings/Performance Reference
Solid Dispersion (Binary System) Polymers: PEG 6000, Mannitol, Poloxamer 188, Gelucire 44/14. Ratio: 1:1 (w/w) Drug:Polymer. Method: Kneading. [1] Improved drug release in acidic medium (pH 1.2) and PBS (pH 6.8). Similarity factor (f2) values were within an acceptable range (50-100) compared to a reference product. [1] [1]
Cyclodextrin (CD) Complexation CDs: β-CD, HPβ-CD. Highest complexation constant (K11=646 ± 34 M⁻¹) with β-CD. [2] [3] Enhanced photostability and bioaccessibility (released in the GI tract). Complexation constant decreases with increasing temperature and pH. [2] [3] [2] [3]
Nanoemulsion/Nanoemulgel Oil: Oleic acid. Surfactant: Tween 80. Co-surfactant: Ethanol. Type: O/W. Gelling Agent: Xanthan gum (0.5% w/w). [4] Particle size: ~172 nm. Low PDI: 0.121, indicating homogeneity. Enhanced skin penetration for topical delivery. [4] [4]

Detailed Experimental Protocols

Protocol 1: Preparing Solid Dispersions via Kneading Method

This method aims to create a binary system to enhance drug solubility [1].

  • Weighing: Accurately weigh Roflumilast and the polymer (e.g., PEG 6000, Mannitol) in a 1:1 ratio.
  • Melting: Melt the polymer in a china dish at approximately 60°C.
  • Dispersion: Disperse the weighed drug into the molten polymer with constant stirring.
  • Cooling: Cool the obtained solid dispersion rapidly in an ice-water mixture for 1 hour.
  • Storage: Store the solid dispersion (designated as SD1, SD2, etc., based on the polymer) in a sealed container until further use.
Protocol 2: Forming Inclusion Complexes with Cyclodextrins

This protocol uses the Higuchi-Connors method to form and characterize complexes [2] [3].

  • Sample Preparation: Prepare tubes with a fixed quantity of Roflumilast (8 mg/mL) and varying concentrations of the cyclodextrin (e.g., β-CD).
  • Equilibration: Incubate the samples for at least 10-12 hours to ensure equilibrium is reached.
  • Filtration & Analysis: Filter the suspension and analyze the filtrate spectrophotometrically to determine the concentration of dissolved Roflumilast.
  • Data Calculation: Plot a solubility isotherm (solubilized drug vs. CD concentration). The apparent 1:1 complex stability constant (K11) can be calculated using the formula: K11 = Slope / [S₀ * (1 - Slope)] where S₀ is the intrinsic solubility of the drug without CD, and Slope is obtained from the isotherm.

Critical Stability Considerations

Roflumilast's stability is a critical factor in formulation design. Forced degradation studies reveal that the drug is particularly unstable under alkaline and oxidative conditions [5] [6].

  • Alkaline Hydrolysis: Can lead to significant degradation (~18% under 0.1N NaOH at 80°C for 24 hours) [5].
  • Oxidative Stress: Exposure to hydrogen peroxide also causes degradation [5].
  • Photosensitivity: Roflumilast is highly photosensitive. Cyclodextrins can significantly improve its photostability [2] [3].

Recommendation: It is prudent to avoid strong alkaline excipients in formulations. Protect the drug substance and formulations from light. Using protective strategies like cyclodextrin complexation is recommended.

Analytical Method for Stability and Assay

A robust, stability-indicating HPLC method is essential for analyzing Roflumilast in the presence of its degradation products [5].

  • Column: Zorbax SB C18 (50x4.6 mm, 1.8 µm)
  • Mobile Phase: Gradient elution with 0.005 M Ammonium Formate buffer (pH 3.5) and Acetonitrile
  • Flow Rate: 0.5 mL/min
  • Detection: UV at 215 nm
  • Runtime: 13 minutes (offers a high-throughput advantage) [5]

This method successfully separates Roflumilast from its degradation products formed under various stress conditions, making it suitable for stability studies [5].

Experimental Workflows

The following diagrams illustrate the key experimental workflows for the two main protocols described above.

SD_Workflow start Start weigh Weigh Drug & Polymer (1:1 w/w ratio) start->weigh melt Melt Polymer (60°C) weigh->melt disperse Disperse Drug with Stirring melt->disperse cool Cool in Ice-Water Bath (1 hour) disperse->cool store Store Solid Dispersion cool->store end End store->end

CD_Workflow start Start prep Prepare Samples with Fixed Drug & Varying CD start->prep incubate Incubate to Equilibrium (10-12 hours) prep->incubate filter Filter Suspension incubate->filter analyze Analyze Filtrate (Spectrophotometry) filter->analyze calculate Calculate Complex Constant (K11) analyze->calculate end End calculate->end

References

FAQ: Stability and Handling of PDE4 Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Here are some anticipated questions and answers, modeled on Roflumilast data, that you can adapt for Tofimilast.

Q1: What are the primary stability concerns for PDE4 inhibitors like this compound? Based on studies of Roflumilast, the main stability concerns are:

  • Hydrolytic Degradation: The drug is particularly susceptible to degradation under alkaline conditions [1] [2]. One study found 18.4% degradation of Roflumilast in 0.1N NaOH after 24 hours at 80°C [1].
  • Oxidative Degradation: The molecule is also unstable in the presence of strong oxidizing agents [1] [2].
  • Photosensitivity: Roflumilast has been reported to have "extreme photosensitivity," which can be mitigated by using cyclodextrins [3].
  • Thermal Stress: While the solid drug may be stable to dry heat, stability in solution decreases at elevated temperatures [1].

Q2: Which stress conditions cause the most degradation? A forced degradation study on Roflumilast provides a quantitative breakdown, which can serve as a reference. The table below summarizes the key findings [1].

Table: Forced Degradation Profile of Roflumilast (Reference Data)

Stress Condition Details % Degradation Major Degradation Products (Area %) with Relative Retention Time (RRT)
Alkaline Hydrolysis 0.1 N NaOH, 80°C, 24 h 18.4% RRT 0.37 (7.02%), RRT 0.76 (8.21%) [1]
Oxidative Degradation 30% H₂O₂, 80°C, 24 h 2.55% RRT 0.64 (0.67%), RRT 0.72 (1.10%) [1]
Acidic Hydrolysis 0.1 N HCl, 80°C, 24 h 1.84% RRT 0.64 (1.26%) [1]
Thermal Stress (Solid) 80°C, 24 h 0.62% Not significant [1]
Photolytic Stress (Solid) UV light, 25°C, 75 h 0.61% Not significant [1]

Q3: What analytical methods can be used to monitor stability? You can adapt these High-Performance Liquid Chromatography (HPLC) methods developed for Roflumilast.

Table: Summary of Stability-Indicating HPLC Methods (Reference Data)

Method Parameter Method 1 (Gradient Elution) Method 2 (Isocratic Elution)
Column Zorbax SB C18 (50x4.6 mm, 1.8 µm) [1] Durashell C18 (250x4.6 mm, 5 µm) [2]

| Mobile Phase | A: 0.005M Ammonium formate pH 3.5 B: Acetonitrile [1] | 0.0065M Ammonium acetate pH 6.3 : Methanol : Acetonitrile (30:35:35) [2] | | Elution | Gradient (see protocol below) | Isocratic | | Flow Rate | 0.5 mL/min [1] | 1.3 mL/min [2] | | Runtime | 13 min [1] | Not specified | | Detection (DAD) | 215 nm [1] | 251 nm [2] |

Troubleshooting Guides & Experimental Protocols

Here are detailed protocols for key experiments, based on the search results.

Guide 1: How to Perform a Forced Degradation Study

This workflow outlines the key steps for a systematic forced degradation study.

G cluster_stress Stress Conditions Start Start Forced Degradation Study Prep Prepare Drug Solution Start->Prep Stress Apply Stress Conditions Prep->Stress Analyze Analyze Stressed Samples Stress->Analyze Acidic Acidic Hydrolysis (e.g., 0.1N HCl, 80°C, 24h) Stress->Acidic Split Sample Alkaline Alkaline Hydrolysis (e.g., 0.1N NaOH, 80°C, 24h) Stress->Alkaline Split Sample Oxidative Oxidative Stress (e.g., 30% H₂O₂, 80°C, 24h) Stress->Oxidative Split Sample Thermal Thermal Stress (Solid) (e.g., 80°C, 24h) Stress->Thermal Split Sample Photolytic Photolytic Stress (e.g., UV, 25°C, 75h) Stress->Photolytic Split Sample End Interpret Data & Identify Degradants Analyze->End

  • Materials: Drug substance, 0.1N HCl, 0.1N NaOH, 30% hydrogen peroxide (H₂O₂), acetonitrile, volumetric flasks, hot air oven, UV chamber [1].
  • Procedure:
    • Prepare Solutions: Accurately weigh about 15 mg of the drug into separate 20 mL volumetric flasks.
    • Stress Application:
      • Acidic Hydrolysis: Add 5 mL of 0.1N HCl to one flask. Neutralize with 0.1N NaOH after the stress period [1].
      • Alkaline Hydrolysis: Add 5 mL of 0.1N NaOH to one flask. Neutralize with 0.1N HCl after the stress period [1].
      • Oxidative Degradation: Add 5 mL of 30% H₂O₂ to one flask [1].
      • Thermal & Photolytic: Expose the solid drug to dry heat or UV light as per the protocol [1].
    • Stress Conditions: Place the flasks (for hydrolysis and oxidation) in a hot air oven at 80°C for 24 hours [1].
    • Dilution: After stress, dilute all samples with acetonitrile to a concentration suitable for analysis (e.g., 150 µg/mL) [1].

Guide 2: How to Develop a Stability-Indicating HPLC Method

This diagram illustrates the iterative process of developing and optimizing an HPLC method.

G cluster_column Column Selection Tips cluster_mobile Mobile Phase Options Start Start Method Development Col 1. Column Selection Start->Col MP 2. Mobile Phase Optimization Col->MP Tip1 Try RRHT columns for speed (e.g., 50mm, 1.8µm) Tip2 Try conventional columns for resolution (e.g., 250mm, 5µm) Grad 3. Gradient/Isocratic Elution MP->Grad A Aqueous Buffer: Ammonium formate pH 3.5 Ammonium acetate pH 5-6.3 B Organic Modifier: Acetonitrile Check Resolution Check Grad->Check Validate 4. Method Validation Success Stability-Indicating Method Ready Validate->Success Check:s->MP Fail: Re-optimize conditions Check->Validate Pass

  • Goal: To develop a method that can separate the parent drug from all its degradation products [1] [2].
  • Critical Parameters:
    • Column: Use a reversed-phase C18 column. For speed, use a Rapid Resolution High Throughput (RRHT) column (e.g., 50x4.6 mm, 1.8 µm). For high resolution, a conventional column (e.g., 250x4.6 mm, 5 µm) is suitable [1].
    • Mobile Phase: A volatile buffer like 0.005M Ammonium formate (pH 3.5) is recommended for its good separation and compatibility with LC-MS. Use acetonitrile as the organic modifier [1].
    • Gradient Program (Example): The following gradient was successful for Roflumilast, reducing runtime to 13 minutes [1]: Table: Example HPLC Gradient Program | Time (min) | Aqueous Phase (%) | Acetonitrile (%) | | :--- | :--- | :--- | | 0 | 90 | 10 | | 3 | 47 | 53 | | 5 | 43 | 57 | | 7 | 40 | 60 | | 9 | 10 | 90 | | 10 | 10 | 90 | | 11 | 90 | 10 | | 13 | 90 | 10 |
  • Detection: Use a Diode Array Detector (DAD). Set the wavelength based on the drug's UV spectrum (215 nm was used for Roflumilast) [1].
  • Validation: The method must be validated for parameters like precision, accuracy, and specificity per ICH guidelines [2] [4].

Guide 3: How to Mitigate Photosensitivity and Improve Solubility

  • Strategy: Form an inclusion complex with Cyclodextrins (CDs). Research on Roflumilast shows this can significantly improve photostability and bioaccessibility [3].
  • Protocol Outline:
    • Preparation: Use the Higuchi-Connors method to form the complex in solution [3].
    • Optimal CD: The complex with β-cyclodextrin (β-CD) or its derivative Hydroxypropyl-β-cyclodextrin (HPβ-CD) showed the strongest interaction [3].
    • Testing: Conduct in-vitro digestion models and expose complexed vs. free drug to light to demonstrate improved stability and bioaccessibility [3].

Important Disclaimer for Your Project

The experimental data and protocols provided are based on published research for Roflumilast. While it serves as an excellent model, you must confirm that these conditions apply directly to this compound through your own experimental work.

References

Quantitative Data on Plasma Protein Binding

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the plasma protein binding (PPB) data for Roflumilast and its key analogs, highlighting significant improvements in the analog compounds [1].

Compound Name Plasma Protein Binding (PPB) Key Improvement Rationale
Roflumilast ~99% (Human & Rat) [2] High binding limits tissue distribution.
Roflumilast N-oxide (active metabolite) ~97% (Human & Rat) [2] High binding limits tissue distribution.
Analog I (unsubstituted benzothiazol-2-yl) >95% (Rat) [1] High binding, similar to parent drug.
Analog II (benzothiazole-6-yl) >95% (Rat) [1] High binding, similar to parent drug.
Analog III (2-mercaptobenzothiazol-6-yl) 53.71% (Rat) [1] Significantly lower binding, suggesting greater potential for tissue distribution and improved pharmacokinetic profile.

Experimental Protocol: Equilibrium Membrane Dialysis

The primary method cited for determining plasma protein binding is the equilibrium membrane dialysis method [1]. Here is a detailed troubleshooting guide for this protocol:

1. Principle: This method separates small, unbound drug molecules from protein-bound ones using a semi-permeable membrane. At equilibrium, the concentration of the free drug on the buffer side is measured to determine the free fraction and calculate the percentage of protein-bound drug.

2. Key Materials & Reagents:

  • Dialysis Membrane: A semi-permeable membrane with a specific molecular weight cutoff (e.g., 12-14 kDa) that retains plasma proteins but allows the free drug to pass through.
  • Buffer: Phosphate Buffered Saline (PBS), pH 7.4, to simulate physiological conditions [1].
  • Biological Matrix: Fresh or freshly thawed human or rat plasma [1].
  • Test Compounds: Roflumilast and its analogs, dissolved in an appropriate solvent (e.g., DMSO, with a final concentration ≤1%).
  • Analytical Instrumentation: HPLC-UV or UPLC-MS/MS systems for accurate quantification of drug concentrations [1].

3. Step-by-Step Workflow & Troubleshooting: The following diagram outlines the core experimental workflow and key decision points.

G start Start Experiment prep Prepare Dialysis Device (Plasma vs. Buffer) start->prep incubate Equilibration Incubation (Set temperature & duration) prep->incubate check1 Non-specific binding acceptable? incubate->check1 Run control analyze Analyze Buffer Side (UPLC-MS/MS) check2 Free fraction stable over time? analyze->check2 Check time course result Calculate % Bound check1->analyze Yes a1 Troubleshoot: Test different membrane types/batches check1->a1 No check2->result Yes a2 Troubleshoot: Confirm equilibrium time and membrane integrity check2->a2 No

Frequently Asked Questions (FAQs)

  • Q1: Why is plasma protein binding an important parameter in drug development? A: Plasma protein binding significantly influences a drug's volume of distribution and clearance. A highly bound drug (>95%) may have limited tissue distribution, as only the free fraction is considered pharmacologically active and available to exert therapeutic effects or be metabolized and eliminated [1]. The improved profile of Analog III, with lower binding, demonstrates its potential for better tissue penetration.

  • Q2: What are the common analytical techniques used to quantify drug concentration in these studies? A: The primary methods are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and the more sensitive Ultra-Performance Liquid Chromatography with tandem Mass Spectrometry (UPLC-MS/MS). These methods were developed and validated specifically for the determination of roflumilast analogs in biological matrices like plasma and buffer solutions [1].

  • Q3: My recovery of the drug is low after dialysis. What could be the cause? A: Low recovery often points to non-specific binding of the drug to the dialysis apparatus (e.g., the membrane or chamber walls). As shown in the workflow, this is a critical point to troubleshoot. Mitigation strategies include using membranes with different materials (e.g., cellulose ester vs. regenerated cellulose), pre-saturating the membrane with the drug, or adding a low concentration of a non-interfering protein to the buffer side.

  • Q4: How does improving metabolic stability relate to plasma protein binding? A: They are interconnected ADME (Absorption, Distribution, Metabolism, Excretion) properties. A drug that is highly bound to plasma proteins is often protected from metabolism, potentially leading to a longer half-life. However, the goal is to find an optimal balance. The research on roflumilast analogs successfully achieved this by creating compounds (especially Analog III) that were not only more metabolically stable (longer in vitro half-life) but also had lower plasma protein binding, facilitating better tissue distribution while maintaining a favorable pharmacokinetic profile [1].

References

Tofimilast metabolic pathway identification

Author: Smolecule Technical Support Team. Date: February 2026

What is Known About Tofimilast

Based on the search results, here is a summary of the key information available for this compound:

Attribute Description
Drug Name This compound [1]
Mode of Action Phosphodiesterase-4 (PDE4) inhibitor [1]
Route of Administration Inhaled [1]
Therapeutic Area Investigated for COPD and asthma [1]
Clinical Development Status Development discontinued after Phase II trials [1]
Reason for Discontinuation Failed to demonstrate efficacy in Phase II trials [1]

A Framework for Metabolic Pathway Identification

For a compound like this compound where public data is scarce, the approach to identifying its metabolic pathway would be similar to that for any new chemical entity. The following workflow outlines the key stages and common experiments involved in this process. The diagram illustrates a typical high-level strategy.

G Start Start: Unknown Compound Metabolism InVitro In Vitro Screening Start->InVitro Initial Hypothesis InVivo In Vivo ADME Study InVitro->InVivo Guides study design MetID Metabolite Identification & Profiling InVivo->MetID Sample analysis Integration Pathway Integration & Reporting MetID->Integration Data interpretation

Here are detailed methodologies for the key experiments shown in the diagram:

In Vitro Metabolic Stability Screening

This initial step assesses how quickly a compound is metabolized and identifies which enzymes are involved [2].

  • Objective: To determine the metabolic half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of this compound using liver microsomes or hepatocytes, and to identify the specific cytochrome P450 (CYP) enzymes responsible for its metabolism.
  • Protocol:
    • Incubation: The compound (e.g., 1 µM this compound) is incubated with human liver microsomes (0.5 mg/mL) or hepatocytes in a phosphate buffer (pH 7.4) at 37°C, with an NADPH-regenerating system to provide enzymatic cofactors [2].
    • Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 10, 15, 30, 60 minutes) [2].
    • Reaction Termination: The reaction is stopped by transferring the aliquot to a plate containing cold acetonitrile, which also precipitates proteins [2].
    • Analysis: The samples are centrifuged, and the supernatant is analyzed using techniques like LC-HRMS to quantify the disappearance of the parent compound over time [2].
    • Reaction Phenotyping: To identify the specific CYP enzyme involved, the compound is incubated with a panel of individual, recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2D6, 3A4). Alternatively, chemical inhibitors or inhibitory antibodies specific to each CYP enzyme are added to human liver microsome incubations, and the change in metabolic rate is measured [3] [4].
In Vivo Absorption, Distribution, Metabolism, and Excretion (ADME) Study

This study provides a comprehensive picture of how the body processes the compound, which is crucial for identifying all major metabolites [5].

  • Objective: To determine the mass balance, excretion routes, and metabolic profile of this compound in a physiological context.
  • Protocol (using a radiolabeled compound):
    • Dosing: A single dose of the compound is administered to healthy volunteers. To obtain accurate pharmacokinetic data, a common modern approach is to administer a non-radiolabeled dose via the intended route (e.g., inhalation) concurrently with an intravenous microtracer of radiolabeled ([¹⁴C]-) compound [5].
    • Sample Collection: Blood (plasma), urine, and feces are collected at predetermined intervals over several days (e.g., up to 240 hours) [5].
    • Radioactivity Measurement: Total radioactivity in plasma, urine, and feces is measured to track the elimination and recovery of the drug-related material [5].
    • Metabolite Profiling: Plasma (at Tmax and other times), urine, and fecal samples are pooled as appropriate and analyzed using techniques like LC-MS/MS with radiometric detection to separate, quantify, and identify the chemical structures of all major metabolites [5].

Suggestions for Further Investigation

Given the lack of publicly available data, you might consider these alternative steps:

  • Search for Structural Analogs: Look for published metabolic pathways of other PDE4 inhibitors (e.g., Roflumilast). While not identical, they can provide valuable clues about potential metabolic soft spots and common biotransformations for this drug class.
  • Consult Proprietary Databases: If you have access, in-depth proprietary scientific databases or regulatory documents from the developer might contain the information you need.

References

A Framework for Half-Life Determination

Author: Smolecule Technical Support Team. Date: February 2026

Since data for Tofimilast is not available, the following protocol and data for Roflumilast serve as a robust template for how you would experimentally determine and analyze the half-life of an investigational PDE4 inhibitor.

Experimental Protocol: Pharmacokinetics of an Oral PDE4 Inhibitor

The methodology below, adapted from a study on Roflumilast, outlines a standard approach for evaluating the pharmacokinetic profile of a drug, which you can apply to this compound [1].

  • Objective: To determine the single and multiple-dose pharmacokinetic (PK) parameters of an oral PDE4 inhibitor in human subjects.
  • Study Design: A single-center, open-label trial using a randomized crossover design for single-dose phases, followed by a multiple-dose phase.
  • Subjects: Healthy adult volunteers (e.g., n=12, balanced gender).
  • Dosing:
    • Single-Dose: Subjects receive different doses (e.g., 0.25 mg, 0.375 mg, 0.5 mg) in a randomized sequence, with a washout period (e.g., 10 days) between each dose.
    • Multiple-Dose: After the single-dose study, subjects receive a selected dose once daily for 11 days to achieve a steady state.
  • Blood Collection: For robust data, plasma samples are collected at numerous time points after dosing (e.g., pre-dose, 0.25, 0.5, 0.75, 1, 1.5, 2, 4, 6, 8, 12, 24, 36, 48, 72 hours).
  • Bioanalysis: Concentrations of the drug and its major metabolite(s) in plasma are quantified using a validated method like High-Performance Liquid Chromatography–tandem Mass Spectrometry (HPLC-MS/MS).
  • Pharmacokinetic Analysis: PK parameters are calculated via non-compartmental analysis using specialized software (e.g., WinNonlin). Key parameters include:
    • Half-life (t~1/2~): The time taken for the plasma concentration to reduce by half.
    • C~max~: The maximum observed plasma concentration.
    • T~max~: The time to reach C~max~.
    • AUC~0-24h~ & AUC~inf~: The Area Under the plasma concentration-time Curve from zero to 24 hours and to infinity, indicating total drug exposure.
    • Accumulation Index (R~ac~): The ratio of AUC at steady state to AUC after a single dose.
Roflumilast Pharmacokinetic Data for Reference

The table below summarizes the key PK parameters for Roflumilast and its active metabolite, Roflumilast N-oxide, from a study in healthy Chinese subjects. This exemplifies the data you would aim to generate for this compound [1] [2].

Parameter Roflumilast (0.5 mg single dose) Roflumilast N-oxide (0.5 mg single dose) Roflumilast (0.375 mg multiple dose) Roflumilast N-oxide (0.375 mg multiple dose)
Half-life (t~1/2~, hours) 19.7 - 20.9 23.2 - 26.2 Information missing Information missing
Time to C~max~ (T~max~, hours) 0.25 - 2.0 Delayed relative to parent drug (~8 hours) Information missing Information missing
Accumulation Index (R~ac~) - - ~1.63 ~3.20
Bioavailability ~80% - - -
Protein Binding ~99% ~97% - -

This data shows that Roflumilast has a relatively long half-life, supporting a once-daily dosing regimen. Its metabolite, Roflumilast N-oxide, has an even longer half-life and contributes significantly to the drug's overall pharmacological effect due to its high exposure (AUC) [1] [2].

Experimental Workflow Visualization

The following diagram illustrates the complete workflow for a pharmacokinetic study, from subject screening to data analysis.

G cluster_sd Single-Dose Pharmacokinetics cluster_an Analytical & Computational Core start Study Protocol Design & Ethics Approval a Subject Screening & Enrollment start->a b Randomization & Single-Dose Phase (Cross-over Design) a->b c Washout Period (~10 days) b->c b->c d Multiple-Dose Phase (Once daily for 11 days) c->d e Plasma Sample Collection at Multiple Time Points d->e f Bioanalytical Analysis (HPLC-MS/MS) e->f e->f g PK Parameter Calculation (WinNonlin) f->g f->g end Data Analysis & Half-life Determination g->end

Frequently Asked Questions (FAQs)

Q1: Why is half-life data for this compound not available? this compound is listed as an "Investigational" drug [3]. This means it has not completed the full clinical development process required for regulatory approval, and comprehensive pharmacokinetic data may not have been made public or fully characterized yet.

Q2: What is the clinical significance of a long half-life, as seen with Roflumilast? A long half-life (e.g., ~17 hours for Roflumilast, ~30 hours for its N-oxide metabolite) allows for once-daily dosing, which improves patient compliance [2]. Furthermore, the half-life directly influences the time to reach steady-state concentration and the degree of drug accumulation, which are critical for predicting efficacy and safety during repeated dosing [1].

Q3: How can the tolerability of a PDE4 inhibitor be improved in clinical trials? Strategies include dose up-titration. The OPTIMIZE trial showed that starting with a lower dose (250 µg OD) for four weeks before escalating to the full maintenance dose (500 µg OD) of Roflumilast significantly reduced treatment discontinuations and adverse events like diarrhea and nausea compared to starting at the full dose immediately [4].

References

Comparative Profile of Select PDE4 Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Inhibitor Name Administration Route PDE4 Inhibition Potency (IC50) Key Characteristics & Clinical Status
Tofimilast (UK-500,001) [1] Inhaled 140 nM Development discontinued; lacked efficacy in clinical trials for COPD and asthma.
Roflumilast [1] Oral Information missing Approved for severe COPD; known systemic side effects (e.g., diarrhea, nausea, weight loss) [2] [3].
GSK256066 [1] Inhaled 0.003 nM Extremely potent; development appears discontinued despite some anti-inflammatory effects.

Experimental Protocol for Dose-Response Optimization

When designing experiments to characterize or optimize a dose-response curve for a compound like this compound, the following methodology, grounded in optimal design theory, is recommended [4].

  • Select a Dose-Response Model: Fit your data to a non-linear model. Common models in toxicology and pharmacology include:

    • Log-logistic Model: f(x) = c + (d - c) / (1 + exp(b(log(x) - log(e)))) [4]
    • Weibull Model: f(x) = c + (d - c) * exp(-exp(b(log(x) - log(e)))) [4]
    • Here, c and d are the lower and upper asymptotes (e.g., 0% and 100% response), b is the slope parameter, and e is the ED50 (half-maximal effective dose) or inflection point [4].
  • Apply Optimal Design Principles: To estimate the model parameters with the highest precision using the fewest experimental units, use a D-optimal design.

    • Dose Levels: For a 4-parameter model (like the ones above), a D-optimal design typically requires measurements at only four dose levels [4]. These are often the control (dose=0) and three other optimally chosen doses.
    • Allocation: The specific dose levels depend on the preliminary estimates of the model parameters (b, c, d, e). The goal is to select doses where variations in parameters cause the largest possible changes in the response, which generally includes points near the estimated ED50 and on the slopes of the curve [4].
  • Account for Parameter Uncertainty with a Bayesian Approach: Since the optimal design depends on prior parameter estimates, if these are uncertain, consider a Bayesian optimal design. This method averages design performance over a range of possible parameter values, making the design more robust to misspecification [4].

The following diagram illustrates this experimental workflow.

Start Start Experiment Design Model Select Dose-Response Model (e.g., Log-logistic, Weibull) Start->Model Priors Define Preliminary Parameter Estimates Model->Priors Design Calculate D-Optimal Dose Levels Priors->Design Run Run Experiment & Collect Data Design->Run Fit Fit Model to Final Data Run->Fit Analyze Analyze Curve & Parameters Fit->Analyze

Frequently Asked Questions for Technical Support

Q: What is the primary reason this compound failed in clinical trials? A: this compound failed to demonstrate efficacy in clinical trials for both asthma and COPD patients. This was despite its design to minimize systemic exposure through high plasma protein binding and metabolic clearance. It has been hypothesized that its lack of clinical activity could be due to its moderate potency and low solubility, which may have resulted in an insufficient free concentration of the drug in the lungs to produce a pharmacological effect [1].

Q: How can I improve adherence to a PDE4 inhibitor with known side effects in a clinical trial setting? A: Research on the oral PDE4 inhibitor Roflumilast has explored this issue. Two strategies have shown promise in meta-analyses:

  • Dose-Escalation: Starting with a lower dose (e.g., 250 µg) for 4 weeks before escalating to the full maintenance dose (500 µg) can significantly reduce early treatment discontinuations and improve tolerability [3] [5].
  • Low-Dose Maintenance: In some cases, maintaining a lower dose (250 µg) can also improve adherence and reduce specific adverse events like diarrhea, though its efficacy at this dose must be carefully evaluated [3].

Q: Are there alternatives to this compound for inhaled PDE4 inhibition research? A: Yes, several other compounds have been investigated, though many also face development challenges. These include AWD-12-281, GSK256066, and SCH900182 [1]. Another innovative approach is the development of bifunctional molecules like GS-5759, which combines PDE4 inhibition with a β2 adrenergic agonist activity [1].

References

Understanding the Lack of Data on Tofimilast

Author: Smolecule Technical Support Team. Date: February 2026

The most likely reason for the absence of specific permeability data is that the clinical development of Tofimilast (also known as CP-325,366) was halted. A review article on PDE4 inhibitors states that this compound "failed to demonstrate efficacy in Phase II clinical trials and their development has been discontinued" [1]. When a drug candidate fails in clinical trials and development is stopped, much of its specific preclinical data often remains unpublished.

Alternative Strategies for Your Research

Since direct data on this compound is unavailable, here are practical approaches you can take:

  • Investigate Other Inhaled PDE4 Inhibitors: Focus your experimental guides and FAQs on newer inhaled PDE4 inhibitors for which data is available. For instance, Tanimilast (CHF6001) is a potent inhaled PDE4 inhibitor currently in advanced Phase III clinical development [1] [2]. Another compound, GSK256066, is a potent inhaled PDE4 inhibitor that was tested in clinical trials [1].
  • Consult Methodologies from Related Compounds: You can build your experimental protocols using well-established models mentioned in the search results. The use of Caco-2 cell lines and MDR1-MDCK cell monolayers are standard and accepted models for predicting drug permeability [3] [4]. The data for Roflumilast in the table below, for example, was generated using these models [4].

Permeability Data of Other PDE4 Inhibitors for Reference

While this compound data is missing, here is quantitative permeability data for other PDE4 inhibitors to help you establish reference points in your technical materials.

Compound Name Apparent Permeability (Papp) * [×10⁻⁶ cm/s] Efflux Ratio (ER) Permeability Classification Model System
Roflumilast [4] > 23.0 < 1.92 High MDR1-MDCK monolayer
Zatolmilast [4] 3.72 - 7.18 < 1.92 Moderate MDR1-MDCK monolayer
Tanimilast No specific Papp value found; described as having high lung retention and low systemic exposure due to inhaled administration [1] [2].

\According to FDA guidelines cited in the research: Papp < 1.0 × 10⁻⁶ cm/s (low permeability); Papp = 1-10 × 10⁻⁶ cm/s (moderate permeability); Papp > 10 × 10⁻⁶ cm/s (high permeability) [4].*

Standard Experimental Protocol for Permeability Assessment

For your troubleshooting guides, you can outline a standard protocol for assessing cell permeability, based on the methodologies used in the search results [3] [4].

Start Standard Permeability Assessment Workflow A Cell Culture Grow Caco-2 or MDR1-MDCK cells on permeable filters until fully differentiated Start->A B Validation Measure Transepithelial Electrical Resistance (TEER) to confirm monolayer integrity A->B C Experiment Setup Apply compound of interest in buffer to donor chamber B->C D Incubation Incubate for set time (e.g., 2 hours) with sampling from receiver chamber C->D E Analysis Quantify compound concentration using HPLC or LC-MS Calculate Papp and Efflux Ratio D->E

Key Troubleshooting Points for FAQs:

  • Low Monolayer Integrity: If TEER values are too low, check cell passage number, culture conditions, and contamination.
  • High Variability in Papp: Ensure consistent cell seeding density and uniform assay conditions across replicates.
  • Unexpectedly Low Permeability: Consider potential efflux transporter activity (e.g., P-gp) and include control substrates to validate the assay.

Key Factors Influencing Permeability

Your guides should emphasize these critical factors, which are highlighted in the search results:

  • Efflux Transporters: A key point to troubleshoot is interaction with transporters like P-glycoprotein (P-gp). The search results note that a compound is likely not a P-gp substrate if its Efflux Ratio (ER) is below 2 [4]. P-gp can significantly limit cellular uptake and overall drug efficacy [5].
  • Administration Route: The development strategy matters. Inhaled PDE4 inhibitors like Tanimilast are specifically engineered for high lung retention and minimal systemic absorption, which is a deliberate design choice rather than a permeability failure [1].

References

What is Known About Tofimilast

Author: Smolecule Technical Support Team. Date: February 2026

Tofimilast is an investigational compound classified as a phosphodiesterase-4 (PDE4) inhibitor, studied for potential treatment of asthma and chronic obstructive pulmonary disease (COPD) [1] [2]. The table below summarizes its known targets and quantitative data:

Property Details
Primary Target Phosphodiesterase-4 (PDE4) [2]
IC₅₀ for PDE4 0.14 μM [2]
Confirmed PDE4 Subtypes PDE4A, PDE4B, PDE4D [1]
Molecular Formula C₁₈H₂₁N₅S [1]
Molecular Weight 339.46 g/mol [1] [2]
CAS Number 185954-27-2 [1] [2]

Frequently Asked Questions

  • What are the known molecular targets of this compound? this compound is defined by its primary action as a PDE4 inhibitor. Current databases confirm it inhibits the PDE4A, PDE4B, and PDE4D subtypes [1]. Data on interactions with other PDE families (e.g., PDE1-PDE11) or other off-target proteins is not available in the searched literature.

  • What are the potential mechanisms for off-target effects? While specific to this compound are unavailable, the general principle for PDE4 inhibitors involves subtype selectivity. PDE4 enzymes have subtypes (A, B, C, D) with different biological roles. Inhibition of PDE4D is strongly linked to class-related side effects like nausea and emesis, whereas inhibition of PDE4B is more associated with desired anti-inflammatory effects [3] [4] [5]. An inhibitor's subtype selectivity profile largely determines its side effect profile.

  • Where can I find experimental data on this compound's effects? You can search for primary research articles and clinical trial records. The drug information resource DrugBank Online notes that this compound has been used in clinical trials for asthma and COPD, which would be a source of human tolerability data [1].

Experimental Protocol: Assessing PDE4 Inhibition

The following diagram outlines a general workflow for evaluating the potency and selectivity of a PDE4 inhibitor like this compound, based on standard biochemical and cellular assays.

G start Start Assay prep Prepare recombinant PDE4 subtypes start->prep inc Co-incubate enzyme, substrate (cAMP) & inhibitor prep->inc stop Stop reaction & detect remaining cAMP/AMP inc->stop calc Calculate IC₅₀ for each PDE4 subtype stop->calc cell Cellular Assay: Measure cAMP levels in immune cells (e.g., neutrophils) calc->cell Validate in cellular system integ Integrate data to determine subtype selectivity & potency calc->integ end Selectivity Profile integ->end

Detailed Methodology:

  • Biochemical Potency Assay (IC₅₀ Determination):

    • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against different purified human PDE4 subtypes (A, B, C, D).
    • Procedure: In a reaction buffer, incubate a fixed concentration of a specific PDE4 enzyme with a range of this compound concentrations and a labeled cAMP substrate. After a set time, stop the reaction. The amount of hydrolyzed product (AMP) or remaining cAMP is measured using detection methods like scintillation proximity assay (if using radioactive cAMP) or a fluorescence-based kit. Data is fitted to a dose-response curve to calculate the IC₅₀ value for each subtype [2].
  • Cellular Functional Assay:

    • Objective: To confirm functional activity in a more physiologically relevant context.
    • Procedure: Use human immune cells known to express PDE4, such as neutrophils or monocytes. Pre-treat cells with this compound or vehicle control, then stimulate them with an agonist (e.g., LPS or fMLP). Lyse the cells and measure intracellular cAMP levels using an ELISA or a similar protein-binding assay. Effective PDE4 inhibition will result in significantly elevated cAMP levels compared to controls [3].

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Lack of cellular activity despite low biochemical IC₅₀ Poor cellular permeability; High efflux by transporters. Use a cell-penetrable cAMP analog; Check for activity in a cell line with overexpressed efflux transporters; Increase compound concentration.
Inconsistent IC₅₀ between assay runs Enzyme instability; Substrate depletion; Human error in dilution series. Aliquot and flash-freeze enzyme; Ensure reaction is in linear range for time and enzyme concentration; Prepare fresh inhibitor stock solutions.
Cytotoxicity observed in cellular assays Off-target cytotoxic effect. Perform a parallel cell viability assay (e.g., MTT); test a range of concentrations to establish a therapeutic index.

cAMP Signaling Pathway Context

To understand this compound's primary mechanism and the rationale for its development, the following diagram illustrates the core cAMP signaling pathway that PDE4 inhibitors modulate.

G stimulus Extracellular Stimulus (e.g., β-agonists) receptor GPCR stimulus->receptor ac Adenylyl Cyclase (AC) receptor->ac camp cAMP ac->camp pka PKA Activation camp->pka pde4 PDE4 Enzyme (Hydrolyzes cAMP) pde4->camp Degrades response Cellular Response: - Anti-inflammation - Bronchodilation - Immune modulation pka->response This compound This compound This compound->pde4 Inhibits

Key Considerations for Researchers

  • Focus on the PDE4 Class: Given the lack of public data on this compound's specific off-target profile, your assessment should rely heavily on the well-documented side effects of approved PDE4 inhibitors like roflumilast. These include gastrointestinal effects (diarrhea, nausea), weight loss, and potential neuropsychiatric effects (insomnia, depression) [6] [7]. These are considered "class effects" related primarily to PDE4D inhibition.
  • Investigate the Chemical Structure: Analyze the triazolopyridine core of this compound [1] for similarity to other known drugs. This can help predict potential off-target interactions through in silico modeling against large protein databases.
  • Consult Proprietary Databases: For a comprehensive safety profile, access specialized toxicology and pharmacology databases that may contain proprietary preclinical study data not available in public literature.

References

FAQs & Troubleshooting Guide: Tofimilast

Author: Smolecule Technical Support Team. Date: February 2026

  • Q1: What was the primary cause of Tofimilast's clinical failure?

    • A: this compound failed in clinical trials due to lack of efficacy, not because of a specific organ toxicity. It did not show statistically significant improvement over a placebo in patients with mild asthma, persistent asthma, or COPD (GOLD stage II and III) [1]. This suggests that at the doses tested, the drug did not achieve a sufficient therapeutic effect in the lungs.
  • Q2: Why do many PDE4 inhibitors, including this compound, face development challenges?

    • A: The primary challenge is their narrow therapeutic index. PDE4 inhibition can cause mechanism-based side effects like nausea, vomiting, diarrhea, and headaches, which often limit the dose that can be safely administered to patients. This makes it difficult to achieve a dose high enough to be effective without causing intolerable side effects [2] [1].
  • Q3: What strategies are being explored to overcome the limitations of PDE4 inhibitors?

    • A: Researchers are pursuing several strategies to improve the safety and efficacy of PDE4-targeted therapies, which are summarized in the table below [2] [1].
Strategy Rationale & Mechanism Example Compounds Current Status / Outcome
Inhaled Administration Delivers drug directly to lungs, minimizing systemic exposure and side effects. This compound, UK-500,001, GSK256066 [1] Several candidates (including this compound) failed due to lack of efficacy despite this approach [1].
PDE4 Subtype Selectivity Selective inhibition of PDE4B subtype (for anti-inflammatory effect) over PDE4D (linked to emesis). Preclinical candidates [2] No selective PDE4B inhibitors have advanced to clinical trials as of 2024 [2].
Dual PDE3/PDE4 Inhibition PDE3 inhibition adds bronchodilator activity to the anti-inflammatory effect of PDE4 inhibition. Ensifentrine [3] Shows promise; dual inhibition may have synergistic effects. Ensifentrine is FDA-approved for COPD maintenance [3].
Combination with Bronchodilators PDE4 inhibitors are used alongside existing therapies (e.g., LABA/LAMA) to enhance overall efficacy. Roflumilast (oral) [2] Roflumilast is approved for severe COPD and is used as an add-on therapy [2].

Experimental Insights & Protocol Guidance

While detailed, specific experimental protocols for this compound are not available in the public domain, the clinical findings provide crucial guidance for your research.

  • Recreating Efficacy Studies: The failure of this compound in clinical trials for asthma and COPD suggests that standard preclinical models of pulmonary inflammation may not have been predictive of its efficacy in humans. If investigating similar compounds, you may need to employ a range of in vivo inflammatory challenge models (e.g., using LPS, allergens, or cigarette smoke) and carefully validate their translational power [1].
  • Focus on Therapeutic Index: Your experimental design should rigorously evaluate the balance between efficacy (e.g., reduction of inflammatory biomarkers in lung tissue or bronchoalveolar lavage fluid) and the onset of side effects. Monitoring for gastrointestinal symptoms in animal models is critical for PDE4 inhibitors [2] [1].

PDE4 Inhibitor Clinical Development Pathway

The following diagram visualizes the key strategies and decision points in the development of PDE4 inhibitors, based on lessons learned from this compound and other candidates.

PDE4_Development PDE4 Inhibitor Development Strategies Start Oral PDE4 Inhibitor (High Systemic Side Effects) Strategy1 Inhaled Delivery Start->Strategy1 Strategy2 PDE4B Subtype Selectivity Start->Strategy2 Strategy3 Dual PDE3/PDE4 Inhibition Start->Strategy3 Strategy4 Combination Therapy Start->Strategy4 Outcome1 Outcome: Lack of Efficacy (e.g., this compound) Strategy1->Outcome1  Challenge   Outcome2 Outcome: Not Yet Clinically Validated Strategy2->Outcome2 Outcome3 Outcome: FDA Approved (e.g., Ensifentrine) Strategy3->Outcome3 Outcome4 Outcome: Approved Add-on Therapy (e.g., Roflumilast) Strategy4->Outcome4

References

Alternative Approach: Utilizing Roflumilast Methods as a Guide

Author: Smolecule Technical Support Team. Date: February 2026

Since Tofimilast and Roflumilast are both PDE4 inhibitors, the well-documented analytical methods for Roflumilast can provide a strong foundation for developing an assay for this compound. The key is to adapt these methods, focusing on the specific chemical properties of this compound.

The table below summarizes two established, stability-indicating HPLC methods for Roflumilast that can be used as starting points [1] [2].

Parameter Method 1: Gradient Elution [1] Method 2: Isocratic Elution [2]
Column Zorbax SB C18 (50 x 4.6 mm, 1.8 µm) Durashell C18 (250 x 4.6 mm, 5 µm)

| Mobile Phase | A: 0.005 M Ammonium formate buffer (pH 3.5) B: Acetonitrile | 0.0065 M Ammonium acetate (pH 6.3) : Methanol : Acetonitrile (30:35:35) | | Elution | Gradient (see table below) | Isocratic | | Flow Rate | 0.5 mL/min | 1.3 mL/min | | Run Time | 13 minutes | 6.2 minutes (for Roflumilast) | | Detection (DAD) | 215 nm | 251 nm | | Key Application | Forced degradation studies; separation of multiple degradation products. | Analysis of drug in dosage form; resolution from over 20 other pharmaceutical compounds. |

Gradient Profile for Method 1 [1]:

Time (min) Aqueous Phase (%) Acetonitrile (%)
0 90 10
3 47 53
5 43 57
7 40 60
9 10 90
10 10 90
11 90 10
13 90 10

Proposed Experimental Workflow for Method Development

For developing a new method for this compound, you can follow this workflow, using the Roflumilast methods as a technical foundation.

start Start: Define Method Objectives a Sample & Reference Standard Preparation start->a b Select & Optimize Chromatographic Conditions a->b c Forced Degradation Studies b->c b1 Column Selection (e.g., C18, 1.8-5µm) b->b1 b2 Mobile Phase & Buffer (pH & Composition) b->b2 b3 Elution Mode (Gradient vs. Isocratic) b->b3 b4 Detection Wavelength b->b4 d Method Validation c->d e Final Optimized Method d->e

Phase 1: Sample & Reference Standard Preparation

  • Secure a high-purity this compound reference standard.
  • Based on Roflumilast protocols, prepare stock and working solutions in a suitable solvent like acetonitrile or a mixture with buffer [1] [2].

Phase 2: Select & Optimize Chromatographic Conditions This is the core development phase. Use the parameters from the Roflumilast methods as your initial conditions and systematically adjust them for this compound.

  • Column Selection: Begin with a C18 column. A smaller particle size (1.8 µm) offers higher efficiency and shorter run times, while a conventional 5 µm column is robust and widely available [1].
  • Mobile Phase & Buffer: Test different buffers and pH levels. Ammonium formate (pH ~3.5) is volatile and MS-compatible, while ammonium acetate (pH ~6.3) provides a different selectivity [1] [2].
  • Elution Mode: A gradient method is preferable for separating the drug from its potential degradation products. An isocratic method is simpler and faster if the sample matrix is clean [1] [2].
  • Detection Wavelength: Use a Diode Array Detector (DAD) to record the UV spectrum of this compound and determine its maximum absorption wavelength for optimal detection [2].

Phase 3: Forced Degradation Studies This is critical for proving the method is "stability-indicating." Expose this compound samples to various stress conditions to ensure the method can detect the parent drug without interference from degradation products [1].

  • Acidic/Basic Hydrolysis: Treat with 0.1 N HCl or 0.1 N NaOH at elevated temperatures (e.g., 80°C).
  • Oxidative Degradation: Treat with 3-30% hydrogen peroxide at elevated temperatures.
  • Thermal & Photolytic Stress: Expose the solid drug to dry heat and UV light.

Phase 4: Method Validation Formally validate the final method according to ICH guidelines, demonstrating it is suitable for its intended purpose. Key parameters include [2]:

  • Linearity & Range: Establish a linear relationship between concentration and detector response.
  • Precision: Determine repeatability (intra-day) and intermediate precision (inter-day).
  • Accuracy: Confirm via recovery studies, e.g., spiking known amounts into a placebo.
  • Specificity: Prove the method can unequivocally assess the analyte in the presence of degradation products and excipients.

Frequently Asked Questions (FAQs)

Q1: Why are there no published analytical methods for this compound? this compound is an inhaled PDE4 inhibitor that advanced to Phase II clinical trials for asthma and COPD, but its development was discontinued. Detailed analytical methods are often not made public for compounds that do not reach the market [3].

Q2: What is the most critical parameter to optimize when adapting the Roflumilast method for this compound? The mobile phase composition and pH are often the most impactful. Even small changes can significantly alter the retention time and separation from degradation products. Start by testing both the acidic (ammonium formate, pH 3.5) and near-neutral (ammonium acetate, pH 6.3) conditions from the Roflumilast methods to see which provides better results for this compound [1] [2].

Q3: My method shows poor peak shape for this compound. What should I check?

  • Column Temperature: Ensure the column oven is set to a stable temperature (e.g., 25-30°C) [1].
  • Mobile Phase pH: Check that the buffer pH is correctly prepared and the mobile phase is filtered and degassed.
  • Sample Solvent: Verify that the sample solvent strength is not stronger than the mobile phase, which can cause peak distortion.

References

Validated HPLC Methods for Roflumilast

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key parameters from peer-reviewed HPLC methods for analyzing Roflumilast. You can use these as a starting point for developing your own purification or quantification protocols.

Parameter Method 1: Stability-Indicating [1] Method 2: Bioanalytical (Rat Plasma) [2] Method 3: Systematized QbD Approach [3]
Column Durashell C18 (4.6 × 250 mm, 5 μm) Phenomenex C-18 (150mm x 4.68mm, 5μm) ShimPack GWS C18
Mobile Phase 0.0065 M Amm. Acetate pH 6.3 : MeOH : ACN (30:35:35, v/v/v) Amm. Acetate buffer (pH 7.0) : ACN : MeOH (20:40:40, v/v/v) MeOH : Water (pH 3.5 with OPA) (90:10, v/v)
Flow Rate 1.3 mL/min Not specified 1.2 mL/min
Detection (Wavelength) 251 nm (DAD) 254 nm 250 nm (PDA)
Injection Volume Not specified Not specified Not specified
Retention Time ~6.2 min Not specified ~3.1 min
Linearity Range 2.5 – 200 μg/mL 1.5 – 7.5 μg/mL 0.5 – 160 μg/mL
Key Application Stability-indicating; forced degradation studies Pharmacokinetic study of nanoparticles in rat plasma Routine estimation in tablets and degradation products

HPLC Troubleshooting Guide

This guide addresses common problems that can occur during Roflumilast analysis, along with their likely causes and solutions [4].

| Problem Symptom | Likely Culprit | Investigation & Corrective Actions | | :--- | :--- | :--- | | Peak Tailing | Tubing, Fittings, and Connections: A void volume or mixing chamber caused by poorly installed fittings or an improperly cut tubing [4]. |

  • Inspect and re-tighten connections at the column head.
  • Check tubing cuts for a planar surface; replace if damaged.
  • Ensure fittings from different manufacturers are not mixed.
| | Changing Retention Time | Pump: A faulty pump check valve causing inconsistent mobile phase delivery [4]. |
  • Decreasing RT: Purge and clean check valves on the aqueous pump (Pump A).
  • Increasing RT: Purge and clean check valves on the organic pump (Pump B).
  • Check for leaks and replace consumables.
| | Changing Peak Area/Height | Autosampler: Air bubbles in the system or issues with the injection volume [4]. |
  • Prime and purge the metering pump to remove air bubbles.
  • Ensure the rinse phase is properly degassed.
| | Jagged or Noisy Baseline | Multiple Causes: Temperature fluctuations, dissolved air in mobile phase, dirty flow cell, or insufficient mobile phase mixing [4]. |
  • Degas mobile phase thoroughly.
  • Ensure the column compartment temperature is stable.
  • Clean the detector flow cell.
| | Peak Splitting | Tubing/Connections or Method: Void volume (if all peaks split) or inadequate separation of components (if one peak splits) [4]. |
  • Check all tubing connections for voids.
  • If a single peak splits, re-evaluate method development for better resolution.
|

Frequently Asked Questions (FAQs)

Q1: Why is a stability-indicating method important for Roflumilast? A stability-indicating method is crucial because it can accurately measure Roflumilast even in the presence of its degradation products. This is essential for assessing drug shelf life and formulation stability. Roflumilast is susceptible to degradation under acidic, alkaline, oxidative, photolytic, and thermal stress, and a proper method should be able to resolve the drug peak from these impurities [1] [3].

Q2: What is the basic mechanism of action of Roflumilast? Roflumilast is a highly selective phosphodiesterase-4 (PDE4) inhibitor. It works by blocking the PDE4 enzyme, which breaks down cyclic adenosine monophosphate (cAMP) inside cells. This leads to an accumulation of intracellular cAMP, which in turn downregulates the activity of various pro-inflammatory cells (e.g., neutrophils, eosinophils, CD4+ T cells) and reduces the release of inflammatory mediators. The specific mechanism in T-cells involves interfering with the NFAT pathway, suppressing proliferation [5] [6] [7].

Q3: My peak shape is broad. Could the injection solvent be the cause? Yes. Dissolving your sample in a solvent stronger than the mobile phase can cause peak broadening. For best results, try to dissolve the Roflumilast sample in the initial mobile phase conditions whenever possible [4].

Mechanism of Action and Experimental Workflow

To support your research and documentation, below are diagrams illustrating the drug's mechanism and a general HPLC workflow.

ROF Roflumilast (PDE4 Inhibitor) PDE4 PDE4 Enzyme ROF->PDE4 Inhibits cAMP cAMP ↑ PDE4->cAMP Decreased Breakdown InflamCell Inflammatory Cell (Neutrophil, Eosinophil, T-cell) cAMP->InflamCell NFATpath NFAT Pathway Inhibition cAMP->NFATpath Effect Anti-inflammatory Effects InflamCell->Effect Reduced activation & mediator release IL2 IL-2 Production ↓ NFATpath->IL2 Prolif T-cell Proliferation ↓ IL2->Prolif

Start Sample Preparation A HPLC System Setup Start->A e.g., dissolve in mobile phase B Chromatographic Separation A->B Set method parameters C Detection (UV/PDA) B->C Elute compound D Data Analysis C->D Measure peak area/ retention time E Method Validation D->E Assess linearity, accuracy, precision

References

FAQs on Metabolite Identification for PDE4 Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

The table below addresses common technical challenges using general examples from related PDE4 inhibitors.

Question Answer & Troubleshooting Guide
What are the common metabolic pathways for PDE4 inhibitors? No specific data for tofimilast. For related drugs (e.g., roflumilast), key pathways include CYP-mediated oxidation (N-oxidation for roflumilast) [1] [2] [3] and hydrolysis [4]. If expected metabolites are not found, verify incubation conditions (microsomal activity, co-factors) and consider investigating non-CYP pathways.
Which analytical technique is best for identifying and quantifying metabolites? LC-MS/MS is the industry standard [5] [1] [2]. It combines chromatographic separation with highly selective and sensitive mass detection. For troubleshooting low sensitivity, optimize sample preparation (SPE can offer high recovery and low matrix effect [1]) and refine MRM transitions.
How can I identify unknown metabolites in the absence of a reference standard? Use high-resolution mass spectrometry (HRMS) (e.g., UPLC-TOF-MS) [6] to determine accurate mass and propose elemental compositions. Fragment the precursor ion (MS/MS) to obtain structural information and cross-reference spectral data with online databases like HMDB, METLIN, or mzCloud [7].
What are the key resources for metabolite data analysis? Use public/commercial spectral libraries. Key databases include HMDB (human metabolome), METLIN (large MS/MS library), mzCloud (tandem mass spectra), and KEGG/MetaCyc (for metabolic pathways) [7].

Experimental Protocol: Metabolite Profiling & Identification

This workflow is a generalized protocol that can be applied to the study of this compound.

Sample Preparation
  • Extraction: Use a protein precipitation or solid-phase extraction (SPE) method. SPE is often preferred for complex matrices like plasma as it provides high recovery and minimizes ion suppression from matrix effects [1] [2].
  • Solvent System: A common starting point is a methanol:chloroform:water (3:1:1) mixture for a broad metabolite extraction [6]. For LC-MS, filtering samples through a 0.22-μm PTFE membrane syringe filter is crucial [6].
Liquid Chromatography (LC) Conditions

The goal is to achieve good separation of metabolites.

  • Column: A reverse-phase C18 column (e.g., Thermo Scientific C18, 3 × 150 mm, 3 μm) is standard [6].
  • Mobile Phase: Use a binary gradient.
    • Solvent A: Water with 0.1% formic acid (helps with protonation in positive ion mode).
    • Solvent B: Acetonitrile or methanol [6].
  • Gradient: A typical run time can be 22 minutes, starting at 5% B, ramping to 80% B over 7-10 minutes, holding, and then re-equilibrating [6].
Mass Spectrometry (MS) Analysis
  • Instrument Setup: A triple-quadrupole mass spectrometer for targeted, sensitive quantification (as used for roflumilast) [1] [2]. For untargeted metabolite profiling, a high-resolution instrument like a Q-TOF (Time-of-Flight) is necessary [6].
  • Ionization: Electrospray Ionization (ESI) in positive ion mode is common for many small molecule drugs [1] [2].
  • Data Acquisition:
    • Targeted: Use Multiple Reaction Monitoring (MRM). For example, roflumilast is monitored via the transition m/z 403.1 → 187.1 [2].
    • Untargeted: Use full-scan MS and data-dependent MS/MS to fragment the most abundant ions [6].
Data Processing and Metabolite Identification
  • Metabolite Profiling: Process raw data with software (e.g., XCMS, MS-DIAL) to align peaks, normalize data, and perform statistical analysis (PCA, PLS-DA) to find significant features [6].
  • Metabolite Identification:
    • Determine the accurate mass of the potential metabolite ion.
    • Propose a molecular formula.
    • Study the MS/MS fragmentation pattern and compare it to the parent drug.
    • Annotate the structure by matching the MS/MS spectrum against databases like mzCloud or METLIN [7].
    • Ultimately, confirm the identity using a synthesized reference standard.

Experimental Workflow for Metabolite ID

The following diagram outlines the logical workflow for a metabolite identification experiment.

Start Start Metabolite ID SamplePrep Sample Preparation (SPE, Protein Precipitation) Start->SamplePrep LCAnalysis LC Separation (Reverse-Phase C18 Column) SamplePrep->LCAnalysis MSAnalysis MS Analysis (HRMS for profiling, MS/MS for ID) LCAnalysis->MSAnalysis DataProcessing Data Processing & Analysis (Peak Alignment, Statistical Analysis) MSAnalysis->DataProcessing MetID Metabolite Identification (Accurate Mass, Fragmentation, DB Matching) DataProcessing->MetID Confirmation Confirmation (Synthetic Standard) MetID->Confirmation

Key Technical Considerations for PDE4 Inhibitors

When applying the above protocol to this compound, keep these points in mind:

  • Focus on the Core Structure: The this compound molecule contains a thiazole ring and a tetrahydrocyclopenta[imidazo]pyrazine core [8]. Prioritize looking for oxidative metabolites around these nitrogen-containing heterocycles and the pendant cyclopentyl and propyl groups.
  • Leverage General ADME Principles: While not specific to this compound, the ADME study of tanimilast (another inhaled PDE4 inhibitor) demonstrates a common profile: low urinary excretion and feces as the major route of elimination, suggesting metabolism is the primary clearance mechanism [4]. This supports a methodical search for metabolites.
  • Address Selectivity Early: The development goal for many new PDE4 inhibitors is PDE4B subtype selectivity to reduce emetic side effects [9] [3]. If you discover active metabolites, it is critical to profile their inhibitory activity and selectivity against PDE4 subtypes (A, B, C, D), as this has major implications for the drug's efficacy and toxicity profile.

References

Tofimilast Profile & Cross-Reactivity Potential

Author: Smolecule Technical Support Team. Date: February 2026

Based on the search results, information on Tofimilast is sparse. It is identified as a PDE4 inhibitor that was investigated for COPD and asthma but its development was discontinued [1].

The core issue is a lack of publicly available, specific experimental data on this compound's off-target binding. The table below summarizes its known profile:

Attribute Description
Drug Name This compound [1]
Primary Target Phosphodiesterase-4 (PDE4) [1]
Therapeutic Class PDE4 Inhibitor [1]
Developmental Status Development discontinued after Phase II trials [1]
Reported Potency Described as having "modest potency" [1]
Known Cross-Reactivity No specific off-target data found in available literature.

Strategies to Investigate Cross-Reactivity

Since direct data is unavailable, your experimental troubleshooting should focus on inferring or testing for potential cross-reactivity. The following approaches, informed by general drug development practices, are recommended.

1. Employ Computational Profiling Computational models are a standard tool for early hazard assessment and predicting off-target interactions. You can use publicly available tools to predict this compound's binding profile.

  • Methodology: Use a panel of quantitative structure-activity relationship (QSAR) models, with one model trained for each potential off-target [2].
  • Recommended Tools: Services that provide a programmatic interface (API) are ideal for integration into automated profiling workflows [2].
  • Data Input: The primary input for these models is the chemical structure of this compound. The prediction will output a profile of likely off-target interactions with confidence scores.

2. Review Broader PDE Inhibitor Pharmacology Understanding the general pharmacology of the PDE4 enzyme family can provide context for potential interaction sites.

  • PDE4 Enzyme Family: The PDE4 family consists of four genes (PDE4A, PDE4B, PDE4C, PDE4D) that are abundantly expressed in inflammatory cells and various structural cells in the lung [1] [3].
  • Historical Context: A general challenge in developing PDE4 inhibitors has been achieving selectivity to avoid class-related side effects, rather than cross-reactivity with unrelated enzyme families [1]. The search for selectivity between PDE4B and PDE4D isoforms has been a particular focus, though with limited success [1].

The following diagram illustrates the core signaling pathway modulated by this compound and the general concept of off-target effects.

frontend GPCR Extracellular Stimulus (GPCR Ligand) Gs Gαs-protein GPCR->Gs AC Adenylyl Cyclase (AC) Gs->AC ATP ATP AC->ATP cAMP cAMP ATP->cAMP converts PKA Protein Kinase A (PKA) cAMP->PKA PDE4 PDE4 Enzyme cAMP->PDE4 substrate for Response Anti-inflammatory Response PKA->Response AMP 5'-AMP PDE4->AMP hydrolyzes to OffTarget Potential Off-Target PDE4->OffTarget Inhibited by this compound UnknownEffect Unknown Biological Effect OffTarget->UnknownEffect

FAQs on this compound Cross-Reactivity

Q1: What is the most likely cause of cross-reactivity for this compound? As a PDE4 inhibitor, the most probable off-targets are other members of the phosphodiesterase enzyme family. Computational profiling should be used to check for affinity against PDE1-11, especially other cAMP-hydrolyzing enzymes like PDE7 and PDE8 [4].

Q2: Where can I find the chemical structure of this compound to run computational models? The chemical structure is not provided in the current search results. I recommend searching by its name or development code in professional chemical databases such as PubChem or ChEMBL [2].

Q3: Why is specific data on this compound so limited? The development of this compound was discontinued after Phase II clinical trials failed to demonstrate efficacy, which likely limited the depth of public data on its detailed pharmacological profile [1].

References

A Guide to Assessing Powder Batch-to-Batch Variability

Author: Smolecule Technical Support Team. Date: February 2026

For researchers investigating the consistency of dry powder inhaler (DPI) formulations like Tofimilast, assessing inherent powder dispersibility is a critical pre-formulation step. The following workflow and methodology, adapted from a study that included this compound, can help characterize batch-to-batch variability [1].

workflow start Start: Assess Powder Batch Variability method Experimental Method: Dry Dispersion Laser Diffraction start->method data Data Collection: Particle Size vs. Dispersion Pressure method->data param Derive Cohesivity Parameters (CPP, DA50) data->param compare Compare Parameters Across Batches param->compare decide Variability within acceptable range? compare->decide cont Proceed to Formulation decide->cont Yes trouble Investigate Material Properties & Process Parameters decide->trouble No trouble->method Re-test after adjustment

Detailed Experimental Protocol: Laser Diffraction with Pressure Titration

This method measures how particle size changes under controlled dispersing pressures to quantify powder cohesivity and de-agglomeration ease [1].

  • 1. Equipment and Materials

    • Laser Diffraction System: Sympatec HELOS/RODOS laser diffractometer (or equivalent dry dispersion laser diffraction system).
    • Test Powders: Multiple batches of the powder to be tested (e.g., this compound).
    • Dispersant: Dry, clean compressed air.
  • 2. Sample Measurement Procedure

    • Pressure Range Setting: Set the laser diffractometer to a series of primary dispersing pressures, typically ranging from 0.2 Bar to 4.5 Bar [1].
    • Powder Delivery: Introduce a small, consistent amount of powder from a static bed into the laser diffraction system. This minimizes disturbance to the powder structure before testing [1].
    • Data Recording: For each pressure level, record the particle size distribution. Key metrics to track include:
      • Dv10, Dv50, Dv90: The particle diameters at which 10%, 50%, and 90% of the volume distribution is below.
      • Volume Mean Diameter (VMD): The volume-weighted mean particle size.
  • 3. Data Analysis and Key Parameters Use the particle size vs. pressure data to calculate two key indices:

Parameter Description Interpretation
Critical Primary Pressure (CPP) The minimum pressure required to achieve complete de-agglomeration, indicated by no further reduction in particle size with increasing pressure [1]. Higher CPP indicates a more cohesive powder with stronger inter-particulate forces.
DA₅₀ The pressure required to achieve 50% of the total de-agglomeration, often derived by modeling the titration curve [1]. Represents the "ease" of de-agglomeration; a lower DA₅₀ suggests a less cohesive, more easily dispersed powder.

Compare the CPP and DA₅₀ values across different batches. Significant differences indicate high batch-to-batch variability in dispersibility.

Key Considerations and Troubleshooting

While a direct FAQ for this compound is unavailable, general principles from inhalation product development can guide troubleshooting.

  • The Impact of Variability is Significant: For DPIs, batch-to-batch variability is not just a quality control metric. Studies on Advair Diskus show that even a 10% batch difference in relative bioavailability can reduce the statistical power of a bioequivalence study from 95% to 30%, potentially requiring a large increase in subject numbers (e.g., from 48 to 84) to demonstrate equivalence [2] [3].
  • Focus on Inherent Dispersibility: The laser diffraction method described is valuable because it assesses the inherent dispersibility of the powder from a static bed, independent of a specific inhaler device. This helps isolate formulation issues from device performance problems during early development [1].
  • If Variability is High: If your data shows high batch-to-batch variability in CPP or DA₅₀, investigation should focus on:
    • Material Properties: Analyze the physicochemical properties of the different batches, such as particle morphology, surface energy, and moisture content, which can all affect cohesivity.
    • Manufacturing Process: Review the consistency of the micronization and blending processes used to produce the powder batches.

References

Tofimilast vs roflumilast efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Roflumilast at a Glance

The table below summarizes the key characteristics and efficacy data for the different formulations of roflumilast.

Feature Oral Roflumilast (DALIRESP) Topical Roflumilast Cream (ZORYVE)
Approved Indications To reduce risk of COPD exacerbations in severe COPD associated with chronic bronchitis and a history of exacerbations [1]. Plaque psoriasis [2], seborrheic dermatitis [2], and mild to moderate atopic dermatitis in adults and children [3].
Mechanism of Action Selective, highly potent phosphodiesterase-4 (PDE4) inhibitor [4] [5]. Selective, highly potent phosphodiesterase-4 (PDE4) inhibitor [4] [6].

| Key Efficacy Data | - Reduces risk of acute COPD exacerbation [5].

  • Increases forced expiratory volume in 1 second (FEV1) by ~53.52 mL in COPD patients [5]. | - Plaque Psoriasis: 40.3% achieved ≥75% reduction in PASI score vs. 6.5% with vehicle at Week 8 (P<0.0001) [4].
  • Atopic Dermatitis: Rapid itch reduction within 24 hours; significant improvements in sleep and long-term disease control [3]. | | Common Adverse Reactions | Diarrhea (9.5%), weight loss (7.5%), nausea (4.7%), headache (4.4%), insomnia (2.4%) [1]. | For atopic dermatitis: Upper respiratory tract infection, diarrhea, vomiting, rhinitis [3]. Low rate of application site pain (<1.6%) [3]. | | FDA Approval Date | - | July 29, 2022 (cream for psoriasis) [2]. |

Detailed Experimental Data for Roflumilast

For research and development professionals, the following sections provide deeper insights into the experimental protocols and findings for roflumilast.

Clinical Trial Designs

The efficacy data in the summary table is derived from several robust clinical trial designs:

  • For COPD: Data comes from multiple 1-year, randomized, double-blind, placebo-controlled trials. The primary endpoint was the reduction in the rate of acute exacerbations in patients with severe COPD [1].
  • For Plaque Psoriasis (DERMIS Trials): Two phase III, 8-week, randomized, vehicle-controlled trials (DERMIS-1 and DERMIS-2) evaluated once-daily roflumilast cream 0.3% in patients aged ≥2 years with psoriasis involving 2–20% body surface area. The primary endpoint was the proportion of patients achieving ≥75% reduction in the Psoriasis Area and Severity Index (PASI 75) at Week 8 [4].
  • For Atopic Dermatitis (INTEGUMENT Trials): Two phase III, 4-week, randomized, double-blind, vehicle-controlled trials (INTEGUMENT-1 and INTEGUMENT-2) evaluated roflumilast cream 0.15% in patients ≥6 years old. A separate trial (INTEGUMENT-PED) evaluated cream 0.05% in children aged 2–5 years. A 52-week open-label extension (INTEGUMENT-OLE) assessed long-term safety and efficacy [3].
Molecular Mechanism of Action & Signaling Pathway

Roflumilast is a highly potent and selective inhibitor of phosphodiesterase-4 (PDE4). The mechanism can be visualized and described as follows:

G PDE4 PDE4 Enzyme cAMP cAMP PDE4->cAMP  Hydrolyzes  (Inactivates) PKA PKA Activation cAMP->PKA CREB CREB Phosphorylation PKA->CREB AntiInflamEffects Anti-inflammatory Effects CREB->AntiInflamEffects  Promotes transcription of  anti-inflammatory genes ProInflamMediators Pro-inflammatory Mediators (e.g., TNF-α, IL-1β, IL-6, IL-8, IL-17, IL-23) Invisible ProInflamMediators->Invisible Invisible->AntiInflamEffects  Suppresses production of Roflumilast Roflumilast (PDE4 Inhibitor) Roflumilast->PDE4  Inhibits

The diagram above shows the core signaling pathway. Roflumilast inhibits PDE4, leading to intracellular accumulation of cyclic AMP (cAMP) [5] [7] [6]. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates the transcription factor CREB (cAMP response element-binding protein). Phosphorylated CREB translocates to the nucleus and promotes the transcription of genes with anti-inflammatory effects, while simultaneously suppressing the production of key pro-inflammatory mediators such as TNF-α, IL-17, and IL-23 [5] [8]. This mechanism is universal, but the downstream effects are cell-type specific, leading to its application in both respiratory and dermatological diseases.

Important Preclinical and Research Insights

  • Beyond Approved Uses: Preclinical and early clinical studies suggest roflumilast's mechanism may have therapeutic potential in other conditions. Research indicates it can restore the cAMP/PKA/CREB signaling axis, leading to tumor inhibition in ovarian cancer models [7]. A 2025 clinical study also showed that oral roflumilast improved glycemic control and reduced oxidative stress in type 2 diabetes with neuropathy [9].
  • Safety Profile Distinctions: The safety profile of roflumilast is highly route-dependent. Oral administration is associated with systemic side effects like weight loss, diarrhea, and psychiatric effects such as insomnia and depression [1]. In contrast, topical application results in minimal systemic absorption, leading primarily to local, mild adverse events and a much lower incidence of systemic side effects [3].

How to Proceed with the "Tofimilast" Data Gap

The absence of data for "this compound" in the search results could be due to several reasons. It's possible the name is a spelling variation, an internal compound code name, a drug in very early-stage development not yet published in major journals, or a compound from a specific regional market.

To continue your research, I suggest:

  • Verify the Name: Double-check the spelling "this compound." Consider similar names like "Tofacitinib" (a JAK inhibitor) or other PDE4 inhibitors like "Crisaborole."
  • Search Specialized Databases: Query professional databases like PubMed, Google Scholar, ClinicalTrials.gov, and pharmaceutical patent databases using the exact name.
  • Broaden the Search: If the name is correct but yields no results, it may be helpful to research the broader landscape of PDE4 inhibitors (e.g., apremilast, cilomilast) for a comparative analysis against roflumilast.

References

Comparative Profile of PDE4 Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes available data for Tofimilast and other PDE4 inhibitors, highlighting the lack of specific isoform selectivity information for this compound.

Compound Name PDE4 Inhibitor Type / Selectivity Reported PDE4 IC₅₀ Key Characteristics & Status

| This compound (PF-500001) | Non-selective (pan-PDE4) [1] [2] | 140 nM [1] [2] | • Least potent compound listed. • Development discontinued due to lack of efficacy in clinical trials for asthma and COPD [1] [2]. | | Roflumilast | Non-selective (pan-PDE4) [3] [4] | Not specified in results | • Approved for severe COPD. • Potency lies between older and newer inhibitors [5]. | | Apremilast | Non-selective (pan-PDE4) [3] [4] | 0.14 μM (140 nM) [5] | • Approved for psoriasis and psoriatic arthritis. • Weaker binding than roflumilast [5]. | | GSK256066 | Non-selective (pan-PDE4) [1] [2] | 0.003 nM (3.2 pM) [1] [6] | • Exceptionally high potency. • Development reportedly halted [1] [2]. | | A-33 | Selective PDE4B inhibitor (>100-fold vs. PDE4D) [7] | Not specified in results | • Preclinical tool compound. • Demonstrated antidepressant-like effects in mice [7]. | | D159687 | Selective PDE4D inhibitor (allosteric) [7] | Not specified in results | • Preclinical tool compound. • Showed pro-cognitive effects in mice [7]. | | Orismilast | Selective PDE4B/D inhibitor [3] [4] | Not specified in results | • Next-generation inhibitor in late-stage clinical trials for inflammatory skin diseases [3] [4]. |

Experimental Data and Methodology

The quantitative and methodological data for this compound primarily comes from early-phase clinical and pre-clinical studies.

  • In Vitro Potency (IC₅₀) Measurement: The provided IC₅₀ value of 140 nM for this compound was determined through cell-free enzyme-based assays [1] [2]. This type of experiment measures a compound's ability to inhibit the purified PDE4 enzyme in a test tube. It's important to note that the search results caution that direct comparison between molecules can be complicated because data was "generated in different labs, using different PDE4 enzymes and experimental protocols" [1] [2].
  • Clinical Trial Outcomes: this compound was advanced into clinical trials for asthma and COPD. However, the development was discontinued after trials in mild asthma, persistent asthma, and COPD patients failed to demonstrate efficacy at any dose [1] [2].

The Scientific Context of PDE4 Inhibition

To understand this compound's profile, it helps to know the current scientific perspective on PDE4 inhibition. The PDE4 enzyme family has four subtypes (PDE4A, B, C, D), and research suggests that inhibiting different subtypes leads to different biological effects [7].

  • The Selectivity Hypothesis: Inhibition of the PDE4B subtype is often linked to anti-inflammatory effects, while inhibition of PDE4D is more associated with side effects like emesis (vomiting) [1] [7]. This has driven the development of a new generation of selective PDE4B/D inhibitors (e.g., orismilast) aimed at improving efficacy and tolerability [3] [4].
  • This compound's Place in Development: this compound was an early, non-selective inhibitor. Its lack of efficacy and the subsequent industry focus on subtype selectivity suggest that its pan-PDE4 inhibition may not have provided an adequate therapeutic window for clinical success.

The following diagram illustrates the cellular mechanism of PDE4 inhibitors and the strategic rationale behind developing subtype-selective compounds.

pde4_pathway GPCR External Stimulus (GPCR Activation) AC Adenylyl Cyclase (AC) GPCR->AC Activates cAMP cAMP ↑ AC->cAMP cAMP_prod cAMP Production cAMP->cAMP_prod PDE4 PDE4 Enzyme cAMP->PDE4 Substrate PKA PKA Activation cAMP->PKA Activates AMP 5'-AMP PDE4->AMP Hydrolyzes to SubtypeB PDE4B Inhibition (Therapeutic Goal) PDE4->SubtypeB Non-selective inhibition SubtypeD PDE4D Inhibition (Side Effect Link) PDE4->SubtypeD Anti_inflam Anti-inflammatory Effects PKA->Anti_inflam Leads to PDE4i PDE4 Inhibitor (e.g., this compound) PDE4i->PDE4 Inhibits

References

Tofimilast binding affinity PDE4A PDE4B PDE4D

Author: Smolecule Technical Support Team. Date: February 2026

Available Context on Tofimilast

Here is the information gathered from the search results regarding this compound:

  • Development Status: Clinical development for this compound (also referenced as CP-325,366) was discontinued due to a lack of efficacy [1] [2].
  • Missing Data: The search results do not contain specific experimental data, such as IC50 values, for this compound's binding affinity to the PDE4A, PDE4B, and PDE4D subtypes.

General Experimental Protocols for PDE4 Profiling

While data for this compound is unavailable, the methodologies for generating such data are well-established. The table below outlines common key experiments used to profile PDE4 inhibitors [3].

Experiment Goal Typical Methodology Key Measured Outputs
In Vitro PDE4 Inhibition Use recombinant human PDE4 enzymes; incubate with test compound and cAMP; measure remaining cAMP [3]. Half-maximal inhibitory concentration (IC50) for each PDE4 subtype (A, B, D).
Cell-Based Functional Activity Treat relevant cell lines (e.g., hippocampal HT-22, immune cells) with the compound; measure intracellular cAMP accumulation or downstream signaling [3]. cAMP concentration; phosphorylation levels of CREB (cAMP response element-binding protein).
In Vivo Behavioral Profiling Administer compound to animal models (e.g., mice); conduct behavioral tests like Forced Swim Test (FST) or Novel Object Recognition (NOR) [3]. Immobility time (FST for antidepressant-like effect); discrimination index (NOR for procognitive effect).

cAMP Signaling Pathway and PDE4 Inhibitor Mechanism

The following diagram illustrates the central role of PDE4 in the cAMP signaling pathway, which is the primary mechanism of action for PDE4 inhibitors like this compound [3] [4] [5].

cAMP_Pathway Extracellular_Signal Extracellular Signal GPCR G-protein Coupled Receptor (GPCR) Extracellular_Signal->GPCR AC Adenylyl Cyclase (AC) GPCR->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA PDE4 PDE4 Enzyme cAMP->PDE4  Hydrolyzes CREB CREB Phosphorylation PKA->CREB Cellular_Response Cellular Response (Anti-inflammatory, Neurotransmission) CREB->Cellular_Response AMP AMP (Inactive) PDE4->AMP Inhibitor PDE4 Inhibitor (e.g., this compound) Inhibitor->PDE4  Inhibits

References

PDE4 Inhibitors in Respiratory Diseases

Author: Smolecule Technical Support Team. Date: February 2026

PDE4 inhibitors work by inhibiting the breakdown of cyclic AMP (cAMP), a key intracellular messenger. Elevated cAMP levels in immune and structural lung cells produce broad anti-inflammatory effects, making PDE4 a target for treating inflammatory diseases like COPD and asthma [1] [2]. The following diagram illustrates this core mechanism of action.

G InflammatoryStimulus Inflammatory Stimulus (e.g., smoke, allergens) PDE4Enzyme PDE4 Enzyme InflammatoryStimulus->PDE4Enzyme cAMP cAMP Breakdown PDE4Enzyme->cAMP Inflammation Pro-Inflammatory Response (Cytokine release, immune cell activation) cAMP->Inflammation Decreased levels PDE4Inhibitor PDE4 Inhibitor (e.g., Tofimilast) PDE4Inhibitor->PDE4Enzyme Inhibits cAMP_Increased Sustained cAMP Levels PDE4Inhibitor->cAMP_Increased AntiInflammation Anti-Inflammatory Response cAMP_Increased->AntiInflammation

Comparison of PDE4 Inhibitors for Respiratory Diseases

The table below summarizes the available information on the safety and efficacy profiles of this compound and other PDE4 inhibitors developed for respiratory conditions.

Drug Name Administration Route Reported Efficacy Reported Safety Profile Development Status
This compound Inhaled [3] [2] Failed to demonstrate efficacy in clinical trials for mild asthma, persistent asthma, and COPD (GOLD stage II/III) [3]. No specific quantitative safety data from trials was available in the search results. Development discontinued due to poor efficacy [3] [2].
Roflumilast Oral [4] [5] [3] Reduces exacerbation risk in severe COPD patients with chronic bronchitis [4] [5]. High frequency of class-related side effects: diarrhea, nausea, weight loss, abdominal pain. Leads to substantial treatment discontinuation (~19-26% in real-world) [5] [2]. Approved for severe COPD [4].
Tanimilast (CHF6001) Inhaled [2] Promising anti-inflammatory effects in pre-clinical and early clinical models [2]. Good tolerability and safety in Phase II trials, with no evidence of PDE4 class-related side effects [2]. Phase III development for COPD [2].
GSK256066 Inhaled [3] [2] Reduced early/late asthmatic response in mild asthma; no significant effect on inflammatory markers in mild COPD [3]. A low therapeutic index was revealed in a 14-day rat toxicology study [3]. Development likely discontinued (no longer in pipeline as of 2012) [3].
Ensifentrine Inhaled / Nebulized [4] Dual PDE3/PDE4 inhibitor; shown to have synergistic anti-inflammatory and bronchodilator effects in COPD trials [4]. Not specifically mentioned in the searched articles. Approved in the US for COPD maintenance [4].

Insights on Safety and Efficacy Profiles

  • This compound's Primary Limitation: Lack of Efficacy: The search results indicate that the main reason for discontinuing this compound was its failure to demonstrate clinical efficacy across multiple trials, rather than an overtly poor safety profile [3] [2]. This distinguishes it from other inhibitors like Roflumilast, which are effective but limited by tolerability issues.

  • The Inhaled Delivery Strategy: The development of inhaled PDE4 inhibitors like this compound and Tanimilast was primarily driven by the goal of minimizing systemic exposure to reduce the class-related side effects commonly seen with oral administration [3] [2]. The success of Tanimilast in early trials showing a good safety profile validates this approach [2].

  • Common PDE4 Inhibitor Adverse Events: The safety issues for this drug class are often mechanism-based. The most frequently reported adverse events for the oral drug Roflumilast include gastrointestinal effects (diarrhea, nausea, loss of appetite) and weight loss [5] [2].

References

Tofimilast potency other phosphodiesterase inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Comparison of PDE4 Inhibitors

The table below summarizes the key experimental data for three FDA-approved dermatologic PDE4 inhibitors, highlighting the substantial differences in their inhibitory potency.

Inhibitor IC₅₀ Value (PDE4) Relative Potency (vs. Roflumilast) Key Structural Features PDE4 Subtype Selectivity
Roflumilast 0.7 nM [1] [2] 1x (Baseline) Mimics cAMP's 3 anchor points [1] [3] High for PDE4B/D [1]
Apremilast 140 nM [1] [2] 200-fold weaker [1] [2] Utilizes 2 anchor points; has a ~90° molecular bend [1] Information missing
Crisaborole 750 nM [1] [2] 1,071-fold weaker [1] [2] Contains boron atom; utilizes 1 metal ion anchor point [1] Information missing

Mechanism of Action and Structural Insights

The dramatic differences in potency can be traced to the molecular-level interactions between the inhibitors and the PDE4 enzyme.

  • cAMP Binding as the Benchmark: The natural substrate, cAMP, binds to the PDE4 active site using three key anchor points:
    • A metal ion site (with Zn²⁺ and Mg²⁺).
    • A conserved glutamine residue.
    • A structured water molecule that stabilizes the bond network [1] [3].
  • The "3-2-1" Rule of Inhibitor Binding:
    • Roflumilast is the most potent because it closely mimics all three anchor points of cAMP (the "3" in the rule), resulting in very strong and effective binding [1] [3].
    • Apremilast uses only the metal ion and glutamine anchor points (the "2"), but its binding is weakened because it lacks the water molecule interaction and its structure has a kink that projects part of the molecule away from the optimal binding position [1].
    • Crisaborole, with its unique boron atom, primarily binds only to the metal ion site (the "1"), failing to form critical bonds with the glutamine or the water molecule, which explains its significantly weaker potency [1].

The following diagram illustrates the central role of PDE4 in the inflammatory pathway and how its inhibition leads to an anti-inflammatory effect.

ProInflammatorySignal Pro-inflammatory Signal AC Adenylyl Cyclase (AC) ProInflammatorySignal->AC cAMP cAMP AC->cAMP PDE4 PDE4 Enzyme cAMP->PDE4 AMP AMP (Inactive) PDE4->AMP Inflammation Pro-inflammatory Cytokine Production (TNF-α, IL-17, etc.) AMP->Inflammation Inhibitor PDE4 Inhibitor Inhibitor->PDE4

cAMP Pathway and PDE4 Inhibition

Experimental Methodologies for Profiling Inhibitors

For research and development purposes, the key experiments used to generate the comparative data include:

  • Enzyme Inhibition Assays (IC₅₀ Determination)

    • Objective: To quantify the potency of a compound by measuring the concentration required to inhibit 50% of PDE4 enzyme activity (IC₅₀) [1] [2].
    • Typical Protocol: Recombinant human PDE4 enzyme is incubated with the substrate cAMP and a range of inhibitor concentrations. The reaction is stopped, and the product AMP is converted to ATP for detection via a luciferase-based luminescence signal. Lower luminescence indicates more effective enzyme inhibition [4].
  • X-ray Crystallography

    • Objective: To determine the high-resolution three-dimensional structure of the PDE4 enzyme bound to an inhibitor [1] [3].
    • Typical Protocol: The PDE4-inhibitor complex is crystallized. These crystals are exposed to X-rays, and the resulting diffraction pattern is used to calculate an electron density map. This map allows for the precise visualization of how the inhibitor fits within the enzyme's active site, revealing the specific atomic interactions (e.g., hydrogen bonds, metal coordination) that underlie binding affinity and selectivity.
  • Selectivity Profiling

    • Objective: To ensure that the inhibitor does not significantly affect other PDE families (PDE1-PDE11), which could lead to off-target side effects [1] [4].
    • Typical Protocol: The inhibitor is tested at a single concentration against a panel of different PDE enzymes. The percentage of inhibition for each PDE is measured, confirming that the compound is selective for the PDE4 family.

The following workflow outlines the key stages in the preclinical profiling of a PDE4 inhibitor.

Step1 1. Enzyme Assay (IC₅₀ Determination) Step2 2. Structural Analysis (X-ray Crystallography) Step1->Step2 Step3 3. Selectivity Screening (PDE Family Panel) Step2->Step3 Step4 4. Functional Cellular Assays (Cytokine Measurement) Step3->Step4

Preclinical PDE4 Inhibitor Profiling Workflow

Clinical and Formulation Considerations

The molecular differences between these inhibitors have direct implications for their clinical use in dermatology.

  • Formulations and Use:

    • Roflumilast is typically used in low-concentration (0.15%-0.3%), once-daily topical creams and foams due to its high potency [1].
    • Crisaborole is formulated as a higher-concentration (2%), twice-daily topical ointment [1].
    • Apremilast is an oral tablet (30 mg twice daily) indicated for plaque psoriasis and psoriatic arthritis [1].
  • Safety and Tolerability: While the PDE4 inhibitor class is generally safe, side effect profiles differ. The high potency of roflumilast is managed in dermatology through topical application, which limits systemic exposure and associated gastrointestinal adverse events that are more common with oral PDE4 inhibitors like apremilast [1]. Topical roflumilast formulations are also designed at a skin-friendly pH and avoid common irritants, contributing to good local tolerability [1] [3].

References

Comparison of Inhaled PDE4 Inhibitors in Development

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key information for Tofimilast and other inhaled PDE4 inhibitors that have advanced in clinical development.

Drug Name Status (as of search results) Reported Efficacy in Clinical Trials Key Limitations & Side Effects
This compound Development discontinued [1] Modest potency; failed to demonstrate efficacy in Phase II trials [1]. Lack of clinical efficacy [1].
GSK256066 Development likely hampered [1] Robust anti-inflammatory effects in preclinical animal models [1]. Dose-limiting safety profile [1].
UK-500,001 Development discontinued [1] [2] Lack of clinical activity [1]. Moderate potency, low solubility, systemic side effects (e.g., diarrhea) [1].
AWD-12-281 Development discontinued [1] Failed to demonstrate efficacy in Phase II trials [1]. Information not specified in search results.
Tanimilast (CHF6001) Reached Phase III [1] Proven anti-inflammatory properties in experimental rodent models; promising pharmacodynamic results in clinical trials [1]. Good tolerability and safety profile reported with no class-related side effects in Phase II [1].

Experimental Context for Preclinical Research

To help you understand how the efficacy of a drug like this compound is typically evaluated in a preclinical setting, here is a generalized workflow for an acute asthma animal model. This model is used to investigate pathogenesis and screen new therapies [3].

workflow cluster_outcomes Measured Parameters Start Start: Animal Model Selection (e.g., Mouse) S Sensitization Phase (Day 0 to ~Day 14) Systemic (i.p./s.c.) or intranasal allergen exposure Start->S C Challenge Phase (After sensitization) Repeated airway provocation via aerosol, intranasal, or intratracheal routes S->C E Outcome Evaluation C->E A Airway Hyperresponsiveness (AHR) B Serum-specific Antibodies (e.g., IgE) C2 Airway Inflammation (BAL fluid cell count, cytokine levels) D Histological Analysis (inflammation, remodeling)

The Mechanism of PDE4 Inhibition

The therapeutic goal of PDE4 inhibitors in asthma is to reduce inflammation by targeting intracellular signaling. The following diagram illustrates this core mechanism, which is shared by drugs in this class [4] [1].

mechanism ExtSignal Extracellular Pro-inflammatory Signal cAMP High intracellular cAMP ExtSignal->cAMP  Activates  Adenylate Cyclase PDE4 PDE4 Enzyme cAMP->PDE4 Effect Anti-inflammatory Effects • Reduced cytokine release • Inhibition of immune cell  activation & recruitment cAMP->Effect  Elevates & Activates AMP AMP (Inactive) PDE4->AMP  Hydrolyzes Inhibition PDE4 Inhibitor (e.g., this compound) Inhibition->PDE4  Inhibits

Insights for Researchers

The available data suggests that this compound's primary limitation was lack of demonstrated efficacy in Phase II clinical trials despite advancing to that stage [1]. This highlights a common challenge in drug development: preclinical success in animal models does not always translate to clinical efficacy in humans [5]. The development of other inhaled PDE4 inhibitors, like UK-500,001, was also halted due to lack of clinical activity and side effects, while Tanimilast has progressed further with a more favorable profile [1] [2].

References

Roflumilast Efficacy in Animal Models of COPD

Author: Smolecule Technical Support Team. Date: February 2026

Study Focus / Model Type Key Efficacy Findings Experimental Protocol & Measurements

| Smoking-Induced Lung Cancer & Emphysema (Mouse) [1] | - ↓ Lung Tumors: Reduced number of smoking-induced lung tumors.

  • ↓ Emphysema: Suppressed smoking-induced emphysematous changes.
  • ↓ Inflammation: Reduced total cells and macrophages in Bronchoalveolar Lavage Fluid (BALF); suppressed levels of IL-6, IL-1β, and TNF-α. | Model: A/J mice exposed to a carcinogen (NNK) and intermittent cigarette smoke for 20 weeks. [1] Treatment: Roflumilast (5 mg/kg) vs. vehicle, administered via intragastric gavage once daily. [1] Measurements: Lung tumor count, mean linear intercept (emphysema), inflammatory cell count in BALF, cytokine concentrations via ELISA. [1] | | P. aeruginosa Airway Infection (Mouse) [2] | - ↑ Bacterial Load: Increased lung bacterial load and dissemination.
  • ↑ Mortality: Impaired survival after bacterial infection.
  • ↓ Neutrophil Recruitment: Reduced neutrophil numbers in airways (BALF). | Model: BALB/c mice subject to intranasal challenge with P. aeruginosa. [2] Treatment: Roflumilast (5 or 10 mg/kg) vs. vehicle, administered 24h and 2h before infection. [2] Measurements: Survival rate, bacterial counts (CFU) in lungs and spleen, neutrophil counts in BALF and lung tissue. [2] |

Experimental Model Methodologies

The "gold standard" for creating animal models of COPD involves exposing animals to cigarette smoke, often combined with other agents like lipopolysaccharide (LPS) to better mimic human disease complexity. [3]

  • Common Induction Methods: The primary methods include cigarette smoke (CS) exposure, administration of proteolytic enzymes (e.g., porcine pancreatic elastase), and lipopolysaccharide (LPS) instillation. Combining cigarette smoke with LPS is considered a superior method for establishing a robust COPD model. [4] [3] [5]
  • Choice of Animal: Mice are the most commonly used species due to their well-defined genetics and similarity to human immune mechanisms. Rats and guinea pigs are also frequently used, with guinea pigs offering closer anatomical and physiological similarities to human lungs. [4] [5]
  • Measured Parameters: Key outcomes to confirm model establishment and treatment efficacy include [4] [3]:
    • Lung Pathology: Histological assessment for emphysema (measured by mean linear intercept) and airway remodeling.
    • Lung Inflammation: Analysis of inflammatory cells (e.g., macrophages, neutrophils) in Bronchoalveolar Lavage Fluid (BALF) and levels of inflammatory cytokines (e.g., IL-6, TNF-α).
    • Lung Function: Measurements of airflow limitation, though this is less frequently assessed in rodents. [3]

Mechanisms of Action and Trade-Offs

Roflumilast's efficacy and potential risks stem from its core mechanism of action. The following diagram illustrates the key pathways and paradoxical effects.

Roflumilast_Mechanism Roflumilast Roflumilast PDE4_Inhibition Inhibition of PDE4 Enzyme Roflumilast->PDE4_Inhibition cAMP Increased intracellular cAMP PDE4_Inhibition->cAMP Anti_Inflammatory_Effects Anti-Inflammatory Effects cAMP->Anti_Inflammatory_Effects Host_Defense_Impairment Impairment of Host Defense cAMP->Host_Defense_Impairment Reduced_Cytokines Reduced production of pro-inflammatory cytokines (IL-6, IL-1β, TNF-α) Anti_Inflammatory_Effects->Reduced_Cytokines Reduced_Cell_Activation Reduced activation of immune cells (neutrophils, macrophages) Anti_Inflammatory_Effects->Reduced_Cell_Activation Impaired_Neutrophil_Recruitment Impaired neutrophil recruitment to airways Host_Defense_Impairment->Impaired_Neutrophil_Recruitment Increased_Bacterial_Load Increased bacterial load and dissemination Host_Defense_Impairment->Increased_Bacterial_Load

This mechanism explains the dual findings in animal studies: the same process that reduces harmful inflammation may also suppress the immune response needed to fight infections. [1] [2]

Interpretation for Research and Development

When evaluating roflumilast's potential, consider these critical factors:

  • Model Choice Dictates Outcome: Efficacy is highly dependent on the animal model. It shows benefit in smoke- and inflammation-driven models but may be harmful in infection-driven models. [1] [2]
  • Consider Patient Subgroups: The data suggests roflumilast's risk-benefit profile may be unfavorable for COPD patients with coexisting bronchiectasis or those prone to bacterial infections, due to the impaired host defense mechanism. [6] [7] [2]
  • Human vs. Animal Data Correlation: Animal studies successfully predicted roflumilast's ability to reduce exacerbations and improve lung function in certain COPD patients, which was later confirmed in human trials. [8] They also foreshadowed the potential for increased adverse events. [8]

References

Tofimilast biomarker validation

Author: Smolecule Technical Support Team. Date: February 2026

Tofimilast Development Status

Based on the search results, this compound was an inhaled Phosphodiesterase-4 (PDE4) inhibitor investigated for asthma and Chronic Obstructive Pulmonary Disease (COPD) [1]. Its development has been discontinued after Phase II clinical trials [1].

The available information indicates that this compound, along with several other inhaled PDE4 inhibitors, failed in clinical development due to a combination of "modest potency" and a lack of demonstrated efficacy in Phase II trials [1].

The PDE4 Inhibition Pathway

Although specific biomarker data for this compound is unavailable, its intended mechanism of action was through PDE4 inhibition. The following diagram visualizes this general signaling pathway, which is relevant for this class of drugs.

G Simplified cAMP Pathway Targeted by PDE4 Inhibitors Start GPCR Extracellular Signal (e.g., Prostaglandin) Start->GPCR AC Adenylyl Cyclase (AC) GPCR->AC Activates cAMP cAMP AC->cAMP Synthesizes PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE4 PDE4 Enzyme cAMP->PDE4 Hydrolyzes Anti_Inflammatory Anti-inflammatory Effects PKA->Anti_Inflammatory Cell_Function Modulation of Cell Function PKA->Cell_Function AMP 5' AMP (Inactive) PDE4->AMP Produces This compound This compound/PDE4 Inhibitor This compound->PDE4 Inhibits

Comparison with Other PDE4 Inhibitors

The table below places this compound in context with other key PDE4 inhibitors based on the information found.

Inhibitor Name Administration Development Status Reported Reason for Success/Failure
This compound Inhaled Discontinued (Phase II) Modest potency; lack of efficacy in Phase II trials [1]
Roflumilast Oral Approved (for COPD) Effective but use limited by systemic side effects (e.g., nausea, diarrhea) [1]
Cilomilast Oral Discontinued (Phase III) Dose-limiting adverse events [1]
GSK256066 Inhaled Discontinued (Phase II) Likely hampered by a dose-limiting safety profile [1]

References

Tofimilast Development Status

Author: Smolecule Technical Support Team. Date: February 2026

Tofimilast was an inhaled PDE4 inhibitor investigated for the treatment of asthma and Chronic Obstructive Pulmonary Disease (COPD). The available information indicates that its clinical development has been discontinued [1] [2] [3].

The search results suggest that this compound, along with other early inhaled PDE4 inhibitors like AWD-12-281 and UK-500,001, failed to demonstrate efficacy in Phase II clinical trials, leading to the halt in their development [1] [2]. One review notes that these compounds had modest potency, which likely contributed to their lack of clinical success [1].

Comparison with Other PDE4 Inhibitors

The table below summarizes how this compound compares to other key PDE4 inhibitors, based on the information available.

Inhibitor Route of Administration Key Development Status & Findings Noted Challenges
This compound Inhaled Development discontinued after Phase II trials for COPD and asthma [1] [2] [3]. Failed to demonstrate clinical efficacy; cited as having modest potency [1].
Roflumilast Oral Approved for clinical use in severe COPD patients with chronic bronchitis [4] [1]. Narrow therapeutic window; side effects (diarrhea, nausea, weight loss) lead to high discontinuation rates [4] [1].
Cilomilast Oral Development terminated after Phase III trials failed to meet efficacy endpoints [3]. Frequent gastrointestinal side-effects [3].
Tanimilast (CHF6001) Inhaled Reached Phase III clinical development as of 2021 [1] [2]. Aims to overcome systemic side effects; development is ongoing to establish efficacy and safety [1].

PDE4 Inhibition Pathway and Drug Design

To understand the context of these drug developments, the following diagram illustrates the mechanism of PDE4 inhibitors. The push towards inhaled administration, as seen with this compound and Tanimilast, is a direct effort to create a therapeutic effect in the lungs while minimizing systemic exposure and the associated side effects [1].

Extracellular Extracellular GPCR GPCR Extracellular->GPCR Extracellular Signal cAMP cAMP GPCR->cAMP Activates Adenylyl Cyclase PKA PKA cAMP->PKA Activates PDE4 PDE4 cAMP->PDE4 Substrate for InflammatoryResponse InflammatoryResponse PKA->InflammatoryResponse Suppresses cAMP_Inactive cAMP_Inactive PDE4->cAMP_Inactive Hydrolyzes to 5'-AMP PDE4_Inhibited PDE4 Inhibitor (e.g., this compound, Roflumilast) PDE4_Inhibited->cAMP Leads to increased levels PDE4_Inhibited->PDE4 Inhibits

Research Implications and Alternatives

The discontinued development of this compound highlights the historical challenge in creating a potent and well-tolerated inhaled PDE4 inhibitor [1]. The ongoing clinical trials for Tanimilast represent a continued effort in this field. Researchers looking for model assay validation methodologies might find useful information in studies on roflumilast, for which several stability-indicating HPLC methods have been developed and validated [5] [6].

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.8

Hydrogen Bond Acceptor Count

4

Exact Mass

339.15176686 g/mol

Monoisotopic Mass

339.15176686 g/mol

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5D7022962A

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Phosphodiesterases [EC:3.1.4.-]
PDE4 [HSA:5141 5142 5143 5144] [KO:K13293]

Other CAS

185954-27-2

Wikipedia

Tofimilast

Dates

Last modified: 02-18-2024
1: Jaffari S, Forbes B, Collins E, Barlow DJ, Martin GP, Murnane D. Rapid
2: Tralau-Stewart CJ, Williamson RA, Nials AT, Gascoigne M, Dawson J, Hart GJ,
3: Giembycz MA. Can the anti-inflammatory potential of PDE4 inhibitors be
4: Bayes M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp
5: Duplantier AJ, Bachert EL, Cheng JB, Cohan VL, Jenkinson TH, Kraus KG,

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